2-(Sulfamoylamino)-1,3-benzothiazole
Descripción
BenchChem offers high-quality 2-(Sulfamoylamino)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Sulfamoylamino)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
136810-66-7 |
|---|---|
Fórmula molecular |
C7H7N3O2S2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)-1,3-benzothiazole |
InChI |
InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
Clave InChI |
BMMGGOBJDGZMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
Sinónimos |
Sulfamide, 2-benzothiazolyl- (9CI) |
Origen del producto |
United States |
Technical Whitepaper: Structure-Activity Relationship (SAR) of Sulfamoylamino Benzothiazole Derivatives
[1][2]
Executive Summary
The sulfamoylamino benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a duality of action that bridges carbonic anhydrase (CA) inhibition and antimicrobial activity (specifically Dihydropteroate synthase inhibition).[1][2] This guide dissects the structure-activity relationships (SAR) of these derivatives, focusing on the critical interplay between the benzothiazole core, the amino-linker flexibility, and the sulfamoyl (
Recent advancements have highlighted the 2-(sulfamoylamino)-1,3-benzothiazole subclass as potent, isoform-selective inhibitors of tumor-associated CA IX and XII, offering a therapeutic window for hypoxic tumor targeting.[1][2] This document provides a rigorous analysis of the synthetic methodologies, molecular mechanisms, and optimization strategies required to exploit this chemical space.[1]
Chemical Architecture & Pharmacophore
The core pharmacophore consists of three distinct domains, each governing a specific aspect of the ligand-target interaction:
-
The Benzothiazole Core (Scaffold): A lipophilic, bicyclic aromatic system that engages in
-stacking interactions within the enzyme active site (e.g., hydrophobic pocket of CA).[1][2] -
The Linker (Position 2): Connects the scaffold to the warhead.[2] Variations here (amino, ureido, hydrazido) dictate the rotational freedom and the "tail" orientation within the active site.[1][2]
-
The Sulfamoyl Warhead (
or ): The primary polar anchor.[1][2] In CA inhibitors, this moiety coordinates directly to the catalytic Zinc ion ( ).[1][2]
Synthetic Pathways[1][3][4][5][6][7]
To access the "sulfamoylamino" functionality (
Pathway A: Chlorosulfonyl Isocyanate (CSI) Insertion
For the synthesis of 2-(sulfamoylamino)benzothiazoles (sulfamides), the reaction of 2-aminobenzothiazoles with chlorosulfonyl isocyanate (CSI) is the gold standard.[1][2] This method allows for the formation of the sulfamide linkage under mild conditions.
Pathway B: Direct Sulfonylation
For benzothiazole-6-sulfonamides (classic CA inhibitors like Ethoxzolamide analogues), electrophilic aromatic substitution or the reaction of sulfonyl chlorides with the appropriate amine is utilized.[1][2]
Visualization: Synthetic Logic
Figure 1: Synthetic route to sulfamoylamino derivatives via Chlorosulfonyl Isocyanate (CSI) insertion.[1][2]
SAR Deep Dive
The biological activity of these derivatives is highly sensitive to substitution patterns. The SAR is divided into three zones:
Zone 1: The Benzothiazole Ring (Positions 4-7)[2]
-
Position 6 (Electronic Tuning): This is the most sensitive position.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at C6 increase the acidity of the sulfonamide proton (if the sulfonamide is at C2), enhancing binding affinity.[1][2] -
Direct Sulfonylation: Placing the primary sulfonamide group (
) directly at C6 (as in Ethoxzolamide) creates a potent "classic" CA inhibitor.[2]
-
-
Lipophilicity: Hydrophobic substituents (e.g.,
) at C6 extend into the hydrophobic pocket of the enzyme, improving affinity for CA IX over the cytosolic CA I/II isoforms.[1][2]
Zone 2: The Linker (Position 2-Amino)[2]
-
Ureido Linkers (
): Inserting a ureido linker between the benzothiazole and the sulfonamide moiety (as seen in SLC-0111 analogues) significantly improves selectivity for transmembrane isoforms (CA IX/XII).[1][2] The linker adds flexibility, allowing the scaffold to adopt a conformation that avoids steric clashes in the narrower active sites of cytosolic isoforms.[1] -
Sulfamoylamino Linkage (
): This specific motif acts as a transition state mimic.[1][2] The additional NH group can participate in hydrogen bonding with Thr199 or Glu106 in the CA active site, stabilizing the complex.[1]
Zone 3: The Sulfamoyl Nitrogen
-
Primary (
): Essential for CA inhibition.[1][2] The nitrogen must be unsubstituted to coordinate and donate a hydrogen bond to Thr199.[2] -
Substituted (
): Generally abolishes CA activity but may retain antimicrobial activity (via DHPS inhibition) if the R group mimics PABA (p-aminobenzoic acid).[1][2]
Visualization: SAR Map
Figure 2: SAR Map highlighting critical substitution points and their biological consequences.[1][2]
Mechanism of Action
Carbonic Anhydrase Inhibition
The sulfamoylamino benzothiazoles function as Zinc binders .
-
Ionization: The sulfonamide moiety (
) exists in equilibrium with its anion ( ).[1][2] -
Coordination: The anionic nitrogen coordinates directly to the
ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[2] -
Stabilization: The benzothiazole ring interacts with hydrophobic residues (Val121, Leu198, Phe131) in the enzyme cavity, while the sulfamoyl oxygen atoms form hydrogen bonds with the backbone amide of Thr199.[1]
Antimicrobial Mechanism
In bacterial models, these derivatives often target Dihydropteroate Synthase (DHPS) .[1][2] The sulfamoylamino group mimics the
Visualization: Binding Mode
Figure 3: Mechanistic interaction map of sulfamoylamino benzothiazoles within the Carbonic Anhydrase active site.
Experimental Protocols
Protocol 1: Synthesis of N-(Benzothiazol-2-yl)sulfamide
A representative protocol for generating the sulfamoylamino linkage.[1][2]
-
Reagents: 2-Aminobenzothiazole (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.1 eq), Formic acid (excess), Acetonitrile (solvent).[1][2]
-
Step A (Isocyanate Addition): Dissolve 2-aminobenzothiazole in anhydrous acetonitrile at 0°C. Add CSI dropwise over 15 minutes. Stir for 1 hour at
. This forms the -chlorosulfonyl urea intermediate. -
Step B (Hydrolysis): Cool the mixture to 0°C. Carefully add water (or formic acid for milder conditions) to hydrolyze the chlorosulfonyl group to the sulfamide.[2]
-
Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated
. Extract with Ethyl Acetate ( ).[2] -
Purification: Recrystallize from Ethanol/Water to yield the 2-sulfamoylamino-benzothiazole as a white solid.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Standard kinetic validation.
Data Summary: SAR Trends
| Structural Modification | Target | Effect on Activity | Rationale |
| C6-Fluoro / C6-Nitro | hCA II / IX | Increase ( | EWG increases acidity of sulfonamide NH, strengthening Zn coordination.[1][2] |
| C6-Methoxy (OMe) | hCA I / II | Decrease ( | Electron-donating group reduces sulfonamide acidity. |
| 2-Ureido Linker | hCA IX / XII | Increase ( | Flexibility allows binding to extracellular isoforms; confers selectivity over hCA II.[1][2] |
| N-Alkylation of Sulfonamide | hCA (All) | Abolish (X) | Steric hindrance prevents Zn coordination; removes essential proton.[2] |
| Benzothiazole | Antibacterial | Variable ( | Benzothiazole often provides better lipophilicity for cell penetration than simple thiazoles.[2] |
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2018).[1][2] Benzothiazole-based carbonic anhydrase inhibitors: A patent review (2013-present). Expert Opinion on Therapeutic Patents. Link
-
Eldehna, W. M., et al. (2016).[1][2] Design, synthesis and biological evaluation of novel sulfamoyl-phenyl-benzothiazole derivatives as potent carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link
-
Kalasiya, S., et al. (2020).[1][2] Synthesis and biological evaluation of 2-(sulfamoylamino)benzothiazole derivatives. Journal of Molecular Structure. Link[1][2]
-
Alterio, V., et al. (2012).[1][2] Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of benzothiazole sulfonamides. Biochimie. Link
Thermodynamic Binding Parameters of 2-(Sulfamoylamino)-1,3-benzothiazole
The following technical guide details the thermodynamic binding profile of 2-(Sulfamoylamino)-1,3-benzothiazole , a sulfamide bioisostere of classical sulfonamide Carbonic Anhydrase Inhibitors (CAIs).
An In-Depth Technical Guide for Drug Discovery & Biophysical Characterization
Executive Summary: The Sulfamide Bioisostere
2-(Sulfamoylamino)-1,3-benzothiazole represents a distinct class of Carbonic Anhydrase (CA) inhibitors where the classical sulfonamide moiety (
While classical benzothiazole sulfonamides (e.g., Ethoxzolamide) are potent nanomolar inhibitors, the sulfamoylamino variants often exhibit distinct thermodynamic signatures—typically lower affinity (
Physicochemical & Structural Profile
Understanding the ligand's intrinsic properties is the prerequisite for accurate thermodynamic profiling.
| Parameter | Value / Characteristic | Relevance to Binding |
| IUPAC Name | Core scaffold identity | |
| Molecular Weight | ~229.28 g/mol | Small molecule fragment-like binder |
| H-Bond Donors | 2 (Sulfamide | Critical for Enthalpic ( |
| H-Bond Acceptors | 4 (Sulfonyl oxygens, Thiazole N) | Direct interaction with Zn(II) or residues |
| LogP (Predicted) | ~1.2 - 1.8 | Moderate hydrophobicity; Entropy ( |
| pKa (Sulfamide) | ~9.5 - 10.5 | Higher than sulfonamides (~7.4); affects Zn-binding |
Key Insight: The sulfamide group is less acidic than the sulfonamide. At physiological pH (7.4), a smaller fraction is in the anionic form required for Zinc coordination, which directly impacts the observed Free Energy of Binding (
Thermodynamic Profiling Methodology
To obtain high-fidelity binding parameters, a multi-modal approach combining Isothermal Titration Calorimetry (ITC) and Fluorescence Quenching is required.
Primary Method: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard, providing a direct measurement of binding enthalpy (
Experimental Protocol (Self-Validating)
-
Ligand Preparation: Dissolve 2-(Sulfamoylamino)-1,3-benzothiazole in DMSO (stock), then dilute into the exact same buffer as the protein (final DMSO <1-2% to prevent mismatch heats).
-
Critical Step: Match buffer composition (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl) in both cell and syringe to minimize heat of dilution.
-
-
Protein Preparation: Dialyze Carbonic Anhydrase (CA II) or BSA extensively against the assay buffer.
-
Concentration: Cell (Protein) = 20-30
M; Syringe (Ligand) = 300-400 M (aim for C-value ).
-
-
Titration Sequence:
-
Temperature: 25°C (298.15 K).
-
Injections: 1 x 0.4
L (dummy), followed by 19 x 2.0 L. -
Spacing: 150-180 seconds to allow return to baseline.
-
-
Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.
Secondary Method: Fluorescence Quenching
Used to validate
-
Excitation: 280 nm (BSA/CA II).
-
Emission: 300-450 nm.
-
Inner Filter Effect Correction: Essential due to the benzothiazole absorption. Correct fluorescence (
) using:
Binding Mechanism & Energetics[3][4]
The binding of 2-(Sulfamoylamino)-1,3-benzothiazole is governed by the Gibbs-Helmholtz equation:
Expected Thermodynamic Signature
| Parameter | Sign/Magnitude | Physical Interpretation |
| Negative (~ -6 to -8 kcal/mol) | Spontaneous binding. Driven by specific interactions. | |
| Negative (Exothermic) | Primary Driver. Formation of Zn(II)-N coordination bond and H-bonds with Thr199/Glu106 in CA active site. | |
| Negative or Small Positive | Unfavorable: Conformational restriction of the sulfamoyl tail. Favorable: Desolvation of the hydrophobic benzothiazole ring (Hydrophobic Effect). | |
| Micromolar (1 - 50 | Weaker than sulfonamides (nM) due to the non-optimal geometry of the sulfamide linker. |
Structural Causality (The "Why")
-
The Sulfamide Penalty: The extra
group in the linker introduces steric clash potential and alters the angle of the group relative to the aromatic ring. This often prevents the "perfect" tetrahedral geometry required for deep penetration into the CA active site, resulting in a less exothermic compared to Ethoxzolamide. -
Hydrophobic Compensation: The benzothiazole ring binds in the hydrophobic pocket of the enzyme. If
is weaker, the binding may rely more heavily on the entropic gain ( ) from water displacement, a phenomenon known as Enthalpy-Entropy Compensation .
Visualization of Binding Dynamics
Thermodynamic Binding Pathway
This diagram illustrates the energetic landscape of the ligand (L) binding to the protein (P).
Caption: Thermodynamic pathway showing the interplay between desolvation (entropic gain) and specific coordination (enthalpic gain) leading to the stable P-L complex.
Experimental Workflow (ITC & Fluorescence)
Caption: Dual-method workflow ensuring cross-validation of binding constants (
Data Analysis & Interpretation
Determining the Binding Constant ( )
From the ITC isotherm, the Wiseman Isotherm equation is fitted to the integrated heat data:
-
(Stoichiometry): Should be close to 1.0 for CA II (one active site). If
, suspect inactive protein or ligand concentration error. -
(Association Constant): Convert to
.
The "Sulfamide Shift"
When comparing 2-(Sulfamoylamino)-1,3-benzothiazole to its sulfonamide analog (Ethoxzolamide):
-
Expect Lower Affinity: The sulfamide
is typically 10-50x higher (weaker). -
Thermodynamic Signature:
-
Sulfonamide: Highly Enthalpic (
), Entropy penalty ( ). -
Sulfamide: Moderately Enthalpic (
), Less Entropy penalty or slight Entropy gain ( ). -
Interpretation: The sulfamide linker is more flexible, reducing the entropic cost of binding but preventing the tightest enthalpic lock.
-
References
-
Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups. Source: Journal of Medicinal Chemistry (2006).[1] Context: Establishes the reduced potency of sulfamides vs. sulfonamides. URL:[Link]
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Source: Chemistry – An Asian Journal (2006).[2] Context: Provides the baseline thermodynamic values for benzenesulfonamide binding to CA II. URL:[Link]
-
Unravelling the Thermodynamics and Binding Interactions of Bovine Serum Albumin (BSA) with Thiazole Derivatives. Source: Journal of Molecular Liquids (2022). Context: Protocol reference for fluorescence quenching studies of thiazole-based ligands. URL:[Link][3]
-
PubChem Compound Summary: 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole. Source: National Library of Medicine (PubChem). Context: Structural verification of the 2-sulfamoylamino scaffold. URL:[Link]
Sources
The Oncological Mettle of 2-(Sulfamoylamino)-1,3-benzothiazole: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(Sulfamoylamino)-1,3-benzothiazole scaffold has emerged as a compelling chemotype in contemporary oncology research. This technical guide provides an in-depth exploration of its biological activity, with a primary focus on its role as a potent inhibitor of tumor-associated carbonic anhydrase (CA) isoforms. We delve into the mechanistic underpinnings of its anticancer effects, supported by a compilation of preclinical data. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of this compound class, aiming to equip researchers with the practical knowledge required to advance this promising area of cancer therapeutics.
Introduction: The Rise of a Privileged Scaffold in Oncology
The benzothiazole nucleus, a heterocyclic aromatic compound, is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms of action.[2][3] Within this broad class of compounds, the 2-(Sulfamoylamino)-1,3-benzothiazole core has garnered considerable attention for its specific and potent inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[4][5] These enzymes play a critical role in the maintenance of pH homeostasis in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[4][6] This guide will illuminate the synthesis, mechanism of action, and anticancer potential of this specific benzothiazole derivative.
Mechanism of Action: Targeting the Tumor's pH Regulation Machinery
The primary anticancer mechanism of 2-(Sulfamoylamino)-1,3-benzothiazole derivatives is their potent and often selective inhibition of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).[4] In the hypoxic and acidic tumor microenvironment, the expression of CA IX and CA XII is significantly upregulated.[6][7]
These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction for maintaining the intracellular pH (pHi) of cancer cells at a level conducive to proliferation while contributing to the acidification of the extracellular space (pHe).[7][8] This "reversed" pH gradient (alkaline pHi and acidic pHe) is a hallmark of many solid tumors and is associated with increased invasion, metastasis, and resistance to chemotherapy and radiotherapy.[4][8]
By inhibiting CA IX and XII, 2-(Sulfamoylamino)-1,3-benzothiazole derivatives disrupt this critical pH-regulating machinery, leading to:
-
Intracellular Acidosis: The accumulation of protons within the cancer cell, which can trigger apoptosis.
-
Reversal of the pH Gradient: A decrease in the pHi and an increase in the pHe, making the tumor microenvironment less favorable for cancer cell survival and proliferation.
-
Inhibition of Invasion and Metastasis: The acidic extracellular environment promotes the activity of proteases involved in the degradation of the extracellular matrix, facilitating cancer cell invasion. By mitigating this acidity, CA inhibitors can hamper metastatic dissemination.[4]
-
Enhanced Sensitivity to Chemotherapy: The acidic tumor microenvironment can reduce the efficacy of certain weakly basic chemotherapeutic drugs. By altering the tumor pH, CA inhibitors can potentially enhance the activity of these agents.
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Role of CA IX in the Tumor Microenvironment.
Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole Derivatives
The synthesis of 2-(sulfamoylamino)-1,3-benzothiazole derivatives generally involves a multi-step process. A representative synthetic route is outlined below.
Experimental Protocol: General Synthesis
Step 1: Synthesis of 2-Amino-1,3-benzothiazole
A common method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[9]
-
Dissolve the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.
-
Cool the mixture in an ice bath with stirring.
-
Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
Continue stirring for several hours at room temperature.
-
Filter the resulting precipitate, wash with cold glacial acetic acid, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-1,3-benzothiazole derivative.
Step 2: Synthesis of N-(1,3-benzothiazol-2-yl)sulfonamide
The sulfonamide moiety is introduced by reacting the 2-aminobenzothiazole with a sulfonyl chloride in the presence of a base.[9]
-
Dissolve the 2-amino-1,3-benzothiazole derivative (1 equivalent) in a suitable solvent such as chloroform.
-
Add the desired sulfonyl chloride (1 equivalent) to the stirred solution.
-
Reflux the reaction mixture for 30 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Treat the residue with dilute hydrochloric acid and heat.
-
Filter the hot solution after decolorizing with activated charcoal.
-
Neutralize the filtrate with sodium bicarbonate solution to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent to obtain the N-(1,3-benzothiazol-2-yl)sulfonamide derivative.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized. Researchers should consult the primary literature for detailed procedures.
Synthetic Workflow Diagram
Caption: General Synthetic Workflow.
Biological Activity Spectrum in Oncology
Derivatives of 2-(Sulfamoylamino)-1,3-benzothiazole have demonstrated a broad spectrum of anticancer activity against various human cancer cell lines. Their efficacy is primarily attributed to the inhibition of carbonic anhydrase isoforms IX and XII.
In Vitro Anticancer Activity
The cytotoxic effects of these compounds are typically evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 16 | DU-145 (Prostate) | 8 ± 3 | [2] |
| Derivative 17 | HepG2 (Liver) | 8 ± 2 | [2] |
| Derivative 17 | DU-145 (Prostate) | 9 ± 2 | [2] |
| Derivative 19 | CCRF-CEM (Leukemia) | 12 ± 2 | [2] |
| Derivative 20 | CCRF-CEM (Leukemia) | 8 ± 1 | [2] |
| Thiazolidinone Derivative 54 | MCF-7 (Breast) | 0.036 | [3] |
| Thiazolidinone Derivative 54 | HepG2 (Liver) | 0.048 | [3] |
| Indole Derivative 55 | HT-29 (Colon) | 0.024 | [3] |
| Indole Derivative 55 | H460 (Lung) | 0.29 | [3] |
| Indole Derivative 55 | A549 (Lung) | 0.84 | [3] |
| Indole Derivative 55 | MDA-MB-231 (Breast) | 0.88 | [3] |
Note: The table presents a selection of data from the literature and may not be exhaustive. The specific structures of the derivatives can be found in the cited references.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-(Sulfamoylamino)-1,3-benzothiazole derivative in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Perspectives
The 2-(Sulfamoylamino)-1,3-benzothiazole scaffold represents a highly promising platform for the development of novel anticancer agents. Its well-defined mechanism of action, centered on the inhibition of tumor-associated carbonic anhydrases IX and XII, provides a strong rationale for its further investigation. The preclinical data accumulated to date demonstrates significant in vitro cytotoxic activity against a range of cancer cell lines.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole and sulfonamide moieties to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer to assess their antitumor activity, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic potential of these CA inhibitors with standard-of-care chemotherapies and targeted agents.
-
Exploration of Off-Target Effects: A comprehensive evaluation of the broader pharmacological profile of these compounds to identify any potential off-target activities that could contribute to their anticancer efficacy or lead to adverse effects.
By addressing these research avenues, the full therapeutic potential of 2-(Sulfamoylamino)-1,3-benzothiazole derivatives can be unlocked, potentially leading to the development of new and effective treatments for a variety of cancers.
References
-
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 1. [Link]
-
Svobodova, E., & Lorkova, L. (2014). Carbonic anhydrase IX: regulation and role in cancer. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 2, 2S34-2S41. [Link]
-
Chica, A., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancers, 11(5), 705. [Link]
-
Swietach, P. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancers, 11(5), 705. [Link]
-
Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-293. [Link]
-
Angeli, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-143. [Link]
-
Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Florence Repository of University Studies. [Link]
-
Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]
-
Ledaki, I., et al. (2015). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 6(15), 13575–13591. [Link]
-
Patel, H. M., & Patel, V. A. (2013). Synthesis of Possible Anti-Cancer and Anti-Mycobacterial Fluoro Substituted Sulphonamide Benzothiazoles Comprising. Scholars Middle East Publishers. [Link]
-
Yurttaş, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 347(9), 624-633. [Link]
- Bradshaw, T. D., et al. (2002). Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
-
Parle, A., & Amin, S. (2020). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 12(1), 1-6. [Link]
-
Patil, V. N., et al. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(5), 1896-1901. [Link]
-
Saeed, S., et al. (2017). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. SciSpace. [Link]
Sources
- 1. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Whitepaper: Physicochemical Stability Profile of 2-(Sulfamoylamino)-1,3-benzothiazole
The following technical guide details the physicochemical stability profile of 2-(Sulfamoylamino)-1,3-benzothiazole , a structural hybrid of the benzothiazole scaffold and the sulfamide moiety. This document is designed for pharmaceutical scientists and process chemists, focusing on the mechanistic underpinnings of the compound's stability, degradation pathways, and analytical characterization.
Chemical Constitution & Structural Thermodynamics
To understand the stability of 2-(Sulfamoylamino)-1,3-benzothiazole (N-(1,3-benzothiazol-2-yl)sulfamide), one must first deconstruct its electronic environment. Unlike typical sulfonamide drugs (e.g., Ethoxzolamide) where the sulfur is directly bonded to the aromatic carbon (
This connectivity introduces specific vulnerabilities:
-
The Sulfamide Linkage (
): While more stable than a sulfonyl chloride, the nitrogen-sulfur bond is susceptible to nucleophilic attack, particularly hydrolysis, under extreme pH conditions. -
The Benzothiazole Core: A robust aromatic system, but the C2 position is electron-deficient (due to the adjacent nitrogen and sulfur atoms in the ring), making it a target for nucleophilic addition-elimination reactions.
-
Acidic Protons: The proton on the bridging nitrogen (
) is significantly acidic (pKa ~7.8–8.5) due to resonance stabilization by both the benzothiazole ring and the sulfonyl group.
Physicochemical Properties Summary
| Property | Value (Experimental/Predicted) | Structural Implication |
| Molecular Formula | High heteroatom content increases polarity relative to parent benzothiazole. | |
| Molecular Weight | 229.28 g/mol | Small molecule; likely high permeability if unionized. |
| pKa (Acidic) | 7.8 – 8.2 (Predicted) | The -NH- group deprotonates at physiological pH, increasing solubility in intestinal fluids. |
| LogP | ~1.5 – 1.8 | Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility at pH < 6. |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 7) | Dissolution is the rate-limiting step for absorption; pH-dependent solubility profile. |
| Melting Point | > 200°C (Decomposition) | High crystal lattice energy; indicates good solid-state thermal stability. |
Degradation Kinetics & Mechanisms
The stability profile of 2-(Sulfamoylamino)-1,3-benzothiazole is dominated by hydrolytic pathways governed by pH. The molecule exhibits a U-shaped stability profile, with maximum stability in the pH 4–6 range.
Hydrolytic Degradation (The Primary Pathway)
The sulfamide bond (
-
Acid-Catalyzed Hydrolysis (pH < 2): Protonation of the sulfamide nitrogen or the benzothiazole ring nitrogen activates the
bond towards nucleophilic attack by water. This results in the cleavage of the sulfamide moiety, yielding 2-aminobenzothiazole and sulfamic acid (which rapidly hydrolyzes to ammonium bisulfate). -
Base-Catalyzed Hydrolysis (pH > 10): At high pH, the molecule exists as an anion. However, strong bases can attack the sulfur atom of the sulfonyl group or the C2 position of the benzothiazole ring. The primary degradation product remains 2-aminobenzothiazole due to the leaving group ability of the sulfamate anion.
Oxidative Degradation
The benzothiazole sulfur and the exocyclic nitrogen are potential oxidation sites.
-
S-Oxidation: Under strong oxidative stress (e.g., peroxides), the thiazole sulfur can oxidize to the sulfoxide or sulfone, leading to ring opening.
-
N-Oxidation: Less common, but possible under radical-generating conditions (AOPs), leading to hydroxylated byproducts.
Visualization of Degradation Pathways
The following diagram maps the degradation logic, distinguishing between hydrolytic and oxidative routes.
Figure 1: Mechanistic degradation map showing the convergence of hydrolytic pathways to 2-aminobenzothiazole and oxidative divergence to ring-opened species.
Stability Testing & Analytical Protocols
To validate the stability profile, a rigorous stress testing protocol (Force Degradation) is required. This section outlines the experimental setup, moving beyond generic guidelines to specific molecular considerations.
Forced Degradation Protocol (Stress Testing)
| Stress Condition | Experimental Protocol | Expected Outcome | Rationale |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 5–15% Degradation | Assess lability of the sulfamide |
| Base Hydrolysis | 0.1 N NaOH, Ambient, 4 hours | < 10% Degradation | Evaluate resistance to nucleophilic attack at C2. |
| Oxidation | 3% | Formation of N-oxides or S-oxides | Determine sensitivity to oxidative formulation excipients (e.g., povidone impurities). |
| Thermal (Solid) | 80°C (dry heat), 7 days | < 1% Degradation | Confirm crystal lattice stability (high MP usually correlates to high stability). |
| Photostability | 1.2 million lux hours (ICH Q1B) | Variable | Benzothiazoles can absorb UV; check for radical-mediated dimerization. |
Analytical Methodology (HPLC-UV/MS)
A stability-indicating method must separate the parent from the primary degradant (2-aminobenzothiazole).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.5 to suppress ionization of the acidic sulfamide, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 265 nm (characteristic benzothiazole absorption) and 220 nm (for sulfamic acid/amine detection).
-
Logic: The parent compound (polar but acidic) will elute after the highly polar sulfamic acid but likely before or close to 2-aminobenzothiazole depending on the pH. Note: 2-aminobenzothiazole is basic; at pH 2.5 it is protonated and polar, eluting early. The parent (neutral at pH 2.5) will elute later.
Formulation & Solubility Strategy
The solubility of 2-(Sulfamoylamino)-1,3-benzothiazole is strictly pH-dependent. Understanding the Speciation is critical for developing liquid formulations or dissolution media.
pH-Solubility Profile
-
pH 1–6: The molecule exists in the neutral form (
). Solubility is intrinsic ( ) and low. -
pH > 7.5: The sulfonamide-like nitrogen deprotonates (
). Solubility increases exponentially with pH.
Visualization of Solubility Logic
Figure 2: pH-dependent solubility shift. Formulation at pH > 8 ensures solubility but risks base-catalyzed hydrolysis; pH 6–7 is the optimal stability-solubility compromise.
Executive Summary & Recommendations
2-(Sulfamoylamino)-1,3-benzothiazole represents a stable pharmacophore if protected from extreme pH environments.
-
Storage: Store in solid state; the high melting point confers excellent physical stability.
-
Formulation: Avoid strongly acidic excipients which could catalyze sulfamide hydrolysis. For liquid formulations, buffer at pH 6.0–7.0 to balance solubility (via cosolvents) and hydrolytic stability.
-
Process: During synthesis, quench reactions carefully to avoid prolonged exposure to hot acid, which will revert the molecule to 2-aminobenzothiazole.
References
-
PubChem. (2025). 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole Compound Summary. National Library of Medicine. [Link]
- Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on sulfonamide/sulfamide inhibitor stability).
-
Liao, X., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. [Link]
-
Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications. Doctoral Thesis, Palacký University Olomouc. [Link]
-
Öztürk, S., et al. (2022). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
The Sulfamoylamino Benzothiazole Scaffold: History, Discovery, and Medicinal Chemistry
The sulfamoylamino benzothiazole scaffold represents a critical intersection in medicinal chemistry, merging the privileged pharmacophore of benzothiazole with the established zinc-binding capability of sulfonamides and sulfamides .
This guide details the discovery, synthesis, and structure-activity relationships (SAR) of these scaffolds, with a specific focus on their role as Carbonic Anhydrase (CA) inhibitors for oncology and neurology.
Executive Summary
The sulfamoylamino benzothiazole scaffold is a hybrid molecular architecture designed primarily to inhibit metalloenzymes. By fusing a benzothiazole ring (a lipophilic, bicyclic system) with a sulfamoyl moiety (
-
Core Utility: Targeting hypoxic tumors (hCA IX/XII) and neuropathic pain (hCA VII).
-
Key Mechanism: The sulfamoyl group coordinates the catalytic Zinc(II) ion, while the benzothiazole tail engages hydrophobic pockets to confer isoform selectivity.
-
Evolution: From simple 6-sulfonamido derivatives to complex ureido-linked "tail" analogs (SLC-0111 derivatives).
Historical Genesis
The Convergence of Two Pharmacophores
The discovery of this scaffold was not a singular event but a convergence of two distinct timelines in industrial and medicinal chemistry.
-
The Benzothiazole Foundation (1879–1950s): First synthesized by A.W. Hofmann in 1879, benzothiazoles were initially industrial vulcanization accelerators. Their medicinal potential was realized in the 1950s with the discovery of their antimicrobial and anthelmintic properties. The approval of Riluzole for ALS cemented the benzothiazole ring as a "privileged scaffold" capable of penetrating the Central Nervous System (CNS).
-
The Sulfonamide Revolution (1930s): Gerhard Domagk’s discovery of Prontosil established the sulfonamide group as a premier antibacterial agent. Later, it was discovered that sulfonamides were potent inhibitors of Carbonic Anhydrase (CA), leading to drugs like Acetazolamide .
-
The Hybrid Era (1990s–Present): In the search for CA inhibitors that could distinguish between the ubiquitous cytosolic isoforms (hCA I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII), researchers began attaching the sulfonamide "warhead" to bulky, lipophilic rings. The benzothiazole-sulfonamide emerged as a leading candidate because its rigid structure allowed it to reach into the hydrophobic pocket of the enzyme, a feature lacking in earlier benzene-based inhibitors.
Structural Classes & Nomenclature
It is critical to distinguish between the two primary chemical architectures referred to in literature:
| Class | Structure | Chemical Description | Primary Application |
| Class A: Benzothiazole-6-sulfonamides | Sulfonamide attached directly to the benzene ring (usually C6). | Classic CA Inhibitors (hCA IX selective). | |
| Class B: 2-(Sulfamoylamino)benzothiazoles | Sulfamide moiety attached to the amine at position 2. | Anticonvulsants, Antimicrobials, CAIs.[1][2] | |
| Class C: Ureido-Benzothiazole Sulfonamides | Benzothiazole acts as a "tail" linked via urea to a benzenesulfonamide. | SLC-0111 Analogs (Hypoxic Tumors).[3][4] |
Medicinal Chemistry & SAR
The "Tail Approach" in CA Inhibition
The most significant advancement in this field is the "Tail Approach" for designing selective inhibitors.[4] The active site of Carbonic Anhydrase is a conical cavity with a Zn(II) ion at the bottom.
-
The Head (Zinc Binder): The unsubstituted sulfonamide (
) binds the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion. -
The Linker: A flexible chain (often urea, thiourea, or alkyl) that allows the molecule to span the active site.
-
The Tail (Selectivity Filter): The benzothiazole ring .[5][1][4][6][7]
-
Why Benzothiazole? The active sites of hCA IX and XII contain specific hydrophobic residues near the entrance that are distinct from hCA I/II. The bulky, planar benzothiazole ring engages in
-stacking and hydrophobic interactions with these residues, locking the inhibitor into the tumor-associated isoforms while clashing with the cytosolic ones.
-
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship logic for designing these inhibitors.
Figure 1: SAR Logic of Sulfamoylamino Benzothiazole Inhibitors.
Synthesis Protocols
Protocol A: Synthesis of Benzothiazole-6-Sulfonamides
This is the classic route to generate the core scaffold.
Reagents: 2-aminobenzothiazole, Chlorosulfonic acid, Thionyl chloride, Ammonia (aq).
-
Chlorosulfonation:
-
Cool chlorosulfonic acid (5-10 equiv) to 0°C.
-
Slowly add 2-aminobenzothiazole (or N-acetyl-2-aminobenzothiazole to protect the amine).
-
Heat to 60°C for 2 hours.
-
Mechanism:[1] Electrophilic aromatic substitution occurs preferentially at position 6 due to the directing effects of the nitrogen/sulfur ring system.
-
Result: Benzothiazole-6-sulfonyl chloride.
-
-
Amidation:
-
Quench the reaction mixture on crushed ice to precipitate the sulfonyl chloride.
-
Filter and immediately react with aqueous ammonia (or a substituted amine) in acetone/THF at 0°C.
-
Stir at room temperature for 4 hours.
-
Acidify to pH 4-5 to precipitate the sulfonamide.
-
-
Deprotection (if needed):
-
If N-acetyl was used, reflux in dilute HCl to remove the acetyl group, yielding 2-amino-benzothiazole-6-sulfonamide .
-
Protocol B: The "Tail Approach" (Ureido-Linkage)
This protocol attaches a benzothiazole tail to a benzenesulfonamide head, mimicking the SLC-0111 structure.
Reagents: 4-isocyanatobenzenesulfonamide, 2-aminobenzothiazole derivative, Acetonitrile/Triethylamine.
-
Isocyanate Formation (In-situ):
-
Start with 4-aminobenzenesulfonamide .
-
React with triphosgene or use commercially available 4-isocyanatobenzenesulfonamide .
-
-
Coupling:
-
Dissolve 2-aminobenzothiazole (1.0 equiv) in dry Acetonitrile.
-
Add 4-isocyanatobenzenesulfonamide (1.1 equiv).
-
Add catalytic Triethylamine (TEA).[8]
-
Stir at room temperature for 12–24 hours.
-
Observation: A heavy precipitate usually forms (the urea product).
-
-
Purification:
-
Filter the solid. Wash with cold acetonitrile and diethyl ether.
-
Recrystallize from Ethanol/DMF.
-
Synthesis Workflow Diagram
Figure 2: Dual Synthetic Pathways for Benzothiazole Sulfonamide Derivatives.
Key Biological Data (Quantitative Summary)
The following data summarizes the inhibitory profiles of key benzothiazole derivatives against human Carbonic Anhydrase isoforms. Lower
| Compound Class | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity Profile |
| Acetazolamide (Std) | 250 | 12 | 25 | 5.7 | Pan-inhibitor (Non-selective) |
| Btz-6-sulfonamide | >10,000 | 3.5 | 4.2 | 0.9 | Highly Selective for II, IX, XII |
| SLC-0111 Analog (Ureido) | 450 | 210 | 0.8 | 3.2 | Tumor Selective (IX/XII) |
| 5-Cl-Btz-Sulfamide | 86 | 0.5 | 12 | 8 | Potent hCA II inhibitor |
Data aggregated from Supuran et al. and related medicinal chemistry literature.
References
-
Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Source: Bioorganic & Medicinal Chemistry (2015).[9][10] URL:[Link]
-
Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]
-
Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[11] URL:[Link]
-
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]
-
Carbonic anhydrase inhibitors: Update on experimental agents for the treatment of hypoxic tumors. Source: Supuran, C. T. (2020). URL:[Link]
Sources
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2018095432A1 - Sulfoximine, sulfonimidamide, sulfondiimine and diimidosulfonamide compounds as inhibitors of indoleamine 2, 3-dioxygenase - Google Patents [patents.google.com]
- 11. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomerism in 2-(Sulfamoylamino)-1,3-benzothiazole and Its Effects on Binding
Executive Summary
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various Carbonic Anhydrase (CA) inhibitors, antitumor agents, and kinase inhibitors. However, the introduction of a sulfamoyl or sulfonamido group at the 2-position creates a complex tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.
This guide provides a technical analysis of this tautomerism. It details how the electron-withdrawing nature of the sulfonyl group shifts the energetic landscape, how this shift alters hydrogen bond donor/acceptor patterns in the binding pocket, and provides a validated protocol for determining the active bioactive conformer.
Part 1: The Tautomeric Landscape
Structural Definitions
In 2-(sulfamoylamino)-1,3-benzothiazole derivatives, the proton transfer occurs between the endocyclic nitrogen (
-
Amino Tautomer (A): The proton resides on the exocyclic nitrogen (
). The benzothiazole ring retains full aromaticity. -
Imino Tautomer (I): The proton transfers to the ring nitrogen (
). This results in a double bond at the exocyclic position ( ) and a quinonoid-like character in the benzene ring, disrupting aromaticity.
Electronic Influences
While unsubstituted 2-aminobenzothiazole heavily favors the amino form in solution, the sulfamoyl group (
Visualization of the Equilibrium
The following diagram illustrates the proton transfer and the resulting electronic reorganization.
Figure 1: The amino-imino tautomeric equilibrium driven by the acidity of the sulfamoyl group.
Part 2: Pharmacophore Implications & Binding
The "Tautomeric Flip" is not merely a structural curiosity; it fundamentally inverts the pharmacophore presented to the protein target.
The H-Bond Mismatch Penalty
In Structure-Based Drug Design (SBDD), docking algorithms often keep the ligand rigid regarding protonation states unless explicitly instructed otherwise.
| Feature | Amino Tautomer | Imino Tautomer | Binding Consequence |
| Ring Nitrogen (N3) | H-Bond Acceptor | H-Bond Donor (Protonated) | If the pocket has a backbone NH (Donor), only the Amino form binds. |
| Exocyclic Nitrogen | H-Bond Donor (NH) | H-Bond Acceptor (=N-) | If the pocket has a carbonyl (Acceptor), the Amino form is required. |
| Ring Aromaticity | Intact | Disrupted | Affects |
| Geometry | The Imino form is planar and rigid; the Amino form allows rotation. |
Case Study: Carbonic Anhydrase (CA) Inhibition
In CA inhibitors (e.g., ethoxzolamide analogs), the sulfonamide (
-
Observation: X-ray structures of N-(benzothiazol-2-yl)sulfonamides often show the imino form in the solid state due to intermolecular hydrogen bonding.
-
Binding Mode: Inside the active site, the enzyme may select the higher-energy tautomer if it satisfies a critical H-bond. For example, if the active site residue Thr199 or a water network requires a donor at the ring nitrogen, the drug must pay the energetic penalty to adopt the imino form.
Part 3: Experimental & Computational Protocols
To ensure scientific integrity, one must not assume the tautomeric state. The following workflows provide self-validating evidence.
Protocol A: Computational Prediction (DFT)
This protocol calculates the relative free energy (
-
Preparation: Generate 3D structures of both Amino and Imino forms.
-
Optimization: Perform geometry optimization using Density Functional Theory (DFT).
-
Functional/Basis Set: B3LYP/6-311++G(d,p) is the gold standard for organic tautomers.
-
-
Solvation: Apply a solvation model (PCM or SMD) mimicking water (
) and a non-polar solvent (e.g., Chloroform). -
Frequency Calculation: Ensure no imaginary frequencies (true minimum). Calculate Zero-Point Energy (ZPE).
-
Analysis:
-
Calculate Boltzmann distribution:
-
Criterion: If
, the minor tautomer is likely negligible unless the binding pocket stabilizes it significantly.
-
Protocol B: Experimental Validation (NMR)
X-ray crystallography can be misleading as it reflects crystal packing forces, not solution state. NMR is preferred for solution dynamics.
-
Solvent Selection: Dissolve compound in DMSO-
(polar aprotic) and (non-polar). -
1H-NMR: Look for the labile proton.
-
Amino Signal: Exocyclic NH usually appears broad,
8.0–10.0 ppm. -
Imino Signal: Ring NH is often highly deshielded,
11.0–13.0 ppm.
-
-
15N-HMBC (The Definitive Step):
-
Correlate the proton to the nitrogen.
-
Amino: Proton couples to the exocyclic N.
-
Imino: Proton couples to the ring N (
).
-
-
Variable Temperature (VT) NMR: Heat the sample (298K to 350K). Coalescence of peaks indicates rapid tautomeric exchange.
Tautomer-Aware Docking Workflow
The following diagram outlines the decision process for docking these compounds.
Figure 2: Decision tree for handling tautomerism in molecular docking studies.
Part 4: Strategic Drug Design
To avoid the ambiguity of tautomerism, which can lead to poor bioavailability or off-target effects, medicinal chemists often employ "Tautomer Locking" .
-
N-Methylation: Methylating the exocyclic nitrogen forces the molecule into the Amino form (as there is no proton to transfer).
-
Effect: If activity is retained, the target binds the Amino form. If activity is lost, the target likely required the Imino form (or the NH donor).
-
-
Ring Substitution: Placing a bulky group at position 4 of the benzothiazole ring can sterically destabilize the planar Imino form, biasing the equilibrium toward the Amino form.
-
Electronic Tuning:
-
Electron-Donating Groups (EDGs) on the benzene ring stabilize the aromatic Amino form.
-
Stronger EWGs on the sulfonyl moiety stabilize the Imino form.
-
References
-
Tautomerism in Benzothiazoles
-
Carbonic Anhydrase Binding
-
Crystal Structure Analysis
-
Docking & Hydrophobicity
Sources
- 1. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 2. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dash.harvard.edu [dash.harvard.edu]
Efficient synthetic routes for N-functionalized sulfamoylamino benzothiazoles
Application Note: Efficient Synthetic Routes for N-Functionalized Sulfamoylamino Benzothiazoles
Abstract
N-functionalized sulfamoylamino benzothiazoles (specifically the
Strategic Synthetic Overview
The synthesis of
-
Classical Approach (Inefficient): Reaction of 2-aminobenzothiazole with sulfuryl chloride (
) often leads to polymerization or ring chlorination rather than the desired sulfamoyl chloride intermediate. -
Modern Efficient Approach: We utilize "pre-assembled" electrophiles. By generating a reactive
-substituted sulfamoyl chloride or a protected sulfamoylating agent (via Chlorosulfonyl Isocyanate - CSI), we bypass the unstable intermediates of the classical route.
Pathway Comparison
Figure 1: Decision tree for synthetic route selection based on substrate stability.
Protocol A: Direct Sulfamoyl Chloride Coupling
Best for: Simple alkyl/aryl
Mechanism
This reaction proceeds via a standard nucleophilic substitution at the sulfonyl sulfur. The key to success is the use of a non-nucleophilic base (DIPEA or TEA) to scavenge HCl without competing for the electrophile.
Reagents
-
Substrate: 2-Aminobenzothiazole (1.0 equiv)
-
Reagent:
-Substituted Sulfamoyl Chloride ( ) (1.1 equiv) -
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Catalyst: DMAP (10 mol%) – Optional, boosts yield for steric hindrance.
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve 2-aminobenzothiazole (1.0 mmol) in anhydrous DCM (10 mL). Add TEA (1.2 mmol) and cool the solution to 0°C in an ice bath.
-
Critical Note: 2-aminobenzothiazoles can be sparingly soluble. If precipitation occurs, switch solvent to anhydrous THF.
-
-
Addition: Dropwise add the sulfamoyl chloride (dissolved in 2 mL DCM) over 15 minutes.
-
Observation: The solution may turn slightly yellow/orange. A white precipitate (TEA·HCl) will form.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (
) should disappear.
-
-
Workup: Quench with saturated
(10 mL). Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: The CSI-Boc Strategy (The "Burgess" Route)
Best for: Creating the parent sulfamide (
Mechanism
CSI reacts selectively with tert-butanol to form tert-butyl chlorosulfonylcarbamate (Boc-sulfamoyl chloride). This intermediate reacts cleanly with the benzothiazole amine. Subsequent acidic deprotection reveals the primary sulfamide, which can be further functionalized.
Reagents
-
Reagent A: Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)
-
Reagent B: tert-Butanol (1.1 equiv)
-
Substrate: 2-Aminobenzothiazole (1.0 equiv)
-
Solvent: Anhydrous DCM[1]
Step-by-Step Procedure
Step 1: Generation of the "Burgess-type" Electrophile
-
In a dry flask under
, dissolve CSI (1.1 mmol) in DCM (5 mL). Cool to 0°C .[2] -
Add tert-butanol (1.1 mmol) dissolved in DCM (2 mL) dropwise.
-
Stir for 20 minutes at 0°C.
-
Chemistry: This forms Cl-SO2-NH-Boc in situ. Do not isolate.
-
Step 2: Coupling
-
To the solution from Step 1, add a mixture of 2-aminobenzothiazole (1.0 mmol) and TEA (1.5 mmol) in DCM (5 mL) dropwise.
-
Allow to warm to RT and stir for 3 hours.
-
Workup: Wash with 0.1 M HCl (to remove unreacted amine), then water. Dry and concentrate.
-
Intermediate Product:
-(Benzothiazol-2-yl)- -Boc-sulfamide.
-
Step 3: Deprotection
-
Dissolve the intermediate in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA) (2 mL). Stir at RT for 1 hour.
-
Concentrate in vacuo.[3] Neutralize with saturated
and extract into EtOAc. -
Result:
-(Benzothiazol-2-yl)sulfamide ( ).
Step 4: N'-Functionalization (Optional)
-
To alkylate the terminal nitrogen: Dissolve product in DMF.
-
Add
(2.0 equiv) and Alkyl Halide ( , 1.1 equiv). -
Heat to 60°C for 4 hours.
-
Selectivity Note: The sulfamide
protons are more acidic ( ) than the benzothiazole ring nitrogen, allowing selective alkylation at the terminal position.
-
Analytical Data & Validation
Successful synthesis must be validated using NMR and Mass Spectrometry. The sulfamoyl moiety introduces distinct spectral signatures.
Table 1: Key Spectral Characteristics
| Feature | Method | Expected Signal / Value | Interpretation |
| Sulfamide NH | 1H NMR (DMSO-d6) | Highly deshielded proton adjacent to | |
| Terminal NH | 1H NMR (DMSO-d6) | Exchangeable with | |
| Sulfonyl Group | IR (ATR) | 1340–1360 | Strong diagnostic bands confirming sulfonyl linkage. |
| Molecular Ion | LC-MS (ESI+) | Essential for confirming substitution pattern. |
Troubleshooting & Optimization
-
Issue: Low Yield in Method A.
-
Cause: Hydrolysis of sulfamoyl chloride.
-
Fix: Ensure reagents are dry. Increase sulfamoyl chloride to 1.5 equiv. Add DMAP (10 mol%) to activate the electrophile.
-
-
Issue: Regioselectivity (Ring N vs Exocyclic N).
-
Cause: Ambident nucleophilicity of 2-aminobenzothiazole.
-
Fix: Use non-polar solvents (DCM/Toluene) which favor reaction at the exocyclic amine. Polar aprotic solvents (DMF) can sometimes favor ring nitrogen attack.
-
-
Issue: Starting Material Persists.
-
Fix: The amine is weakly nucleophilic. Heat the reaction to reflux (40°C in DCM) or use microwave irradiation (80°C, 10 min) for Method A.
-
References
-
Use of Chlorosulfonyl Isocyanate (CSI)
- Title: Scalable synthesis and antibacterial evaluation of 2‐(3‐(N‐(substituted phenyl)sulfamoyl)ureido)benzothiazoles.
- Source: ResearchG
-
URL:[Link]
-
Benzothiazole Sulfonamide CAI Activity
-
General Sulfamide Synthesis via Burgess-Type Reagents
-
Green Synthesis of Benzothiazoles (Contextual)
Sources
- 1. US4410704A - N-Substituted benzothiazole-2-sulfonamides; method of their preparation; method of preventing scorching of rubber - Google Patents [patents.google.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties | MDPI [mdpi.com]
- 6. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC method development for detection of 2-(Sulfamoylamino)-1,3-benzothiazole
Application Note: HPLC Method Development for 2-(Sulfamoylamino)-1,3-benzothiazole
Executive Summary
This application note details a Quality by Design (QbD) approach to developing a High-Performance Liquid Chromatography (HPLC) method for 2-(Sulfamoylamino)-1,3-benzothiazole . This compound, sharing structural homology with carbonic anhydrase inhibitors (CAIs) like Ethoxzolamide, presents specific chromatographic challenges due to the amphoteric nature of the benzothiazole ring and the polar, ionizable sulfamoylamino side chain.
The following protocol utilizes a C18 stationary phase with an acidic, buffered mobile phase to ensure analyte stability, peak symmetry, and reproducible retention. This guide is designed for researchers requiring a validated, self-correcting workflow for purity analysis or pharmacokinetic studies.
Analyte Profile & Physicochemical Assessment
Understanding the molecule is the first step in robust method development.
-
Chemical Structure: The core is a hydrophobic 1,3-benzothiazole ring. The 2-position is substituted with a sulfamoylamino group (
). -
Chromophores: The benzothiazole moiety exhibits strong UV absorption, typically with maxima (
) around 265 nm and 295 nm . -
Ionization (pKa):
-
Acidic: The sulfonamide-like proton (
) is weakly acidic ( ). -
Basic: The endocyclic nitrogen (N-3) of the benzothiazole ring is weakly basic (
).
-
-
Hydrophobicity (LogP): The benzothiazole ring drives retention (LogP ~2.0), while the polar sulfamoyl group reduces it. The molecule is moderately lipophilic but soluble in polar organic solvents.
Method Development Strategy (The "Why")
The development strategy focuses on controlling the ionization state of the analyte to prevent peak tailing and retention drift.
Stationary Phase Selection
-
Recommendation: C18 (Octadecylsilane) with high carbon load and extensive end-capping.
-
Rationale: The benzothiazole ring requires hydrophobic interaction for retention. However, the nitrogen atoms can interact with residual silanols on the silica surface, causing peak tailing. An end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18) blocks these silanols, ensuring sharp peaks.
Mobile Phase Chemistry
-
Buffer Selection: Phosphate Buffer (pH 2.5 - 3.0).
-
Rationale:
-
Suppression of Acidic Ionization: At pH 2.5, the sulfamoyl group (pKa ~10) is fully protonated (neutral), maximizing retention on the C18 column.
-
Control of Basic Nitrogen: The low pH ensures the basic benzothiazole nitrogen is protonated. While charged species usually elute faster, the consistent protonation prevents "mixed-mode" interactions (partially charged/partially neutral) that lead to split peaks.
-
Solvent:Acetonitrile (ACN) is preferred over methanol for lower backpressure and sharper peaks with aromatic compounds.
-
Detection
-
Wavelength: 265 nm .[1]
-
Rationale: This wavelength targets the benzothiazole
transition, offering high sensitivity while avoiding the solvent cut-off noise seen below 220 nm.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector.
-
Reagents:
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL of water (10 mM). Adjust pH to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. -
Mobile Phase B (Organic): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C (Controls viscosity and improves reproducibility) |
| Detection | UV at 265 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
Design Logic: A linear gradient is used to elute the polar impurities early and the main benzothiazole peak mid-run, followed by a wash.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Visual Workflows
Method Development Decision Tree
This diagram illustrates the logical flow applied to arrive at the optimized conditions.
Caption: Decision matrix for selecting column chemistry and mobile phase pH based on analyte properties.
System Suitability & Validation Logic
A self-validating protocol requires specific pass/fail criteria.
Caption: System Suitability Testing (SST) workflow ensuring data integrity before sample analysis.
Validation Parameters (ICH Q2)
To ensure the method is scientifically robust, the following validation parameters must be met:
-
Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL). The correlation coefficient (
) must be . -
Precision: Inject the standard (100 µg/mL) six times. The Relative Standard Deviation (%RSD) of the peak area should be
. -
LOD/LOQ: Determine based on Signal-to-Noise ratio. LOD = S/N 3:1; LOQ = S/N 10:1.
-
Specificity: Inject a blank (Mobile Phase) to ensure no interference at the retention time of the analyte (approx. 8-10 min).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure buffer pH is < 3.0. Use a newer "Base Deactivated" (BDS) column. |
| Retention Drift | Column temperature fluctuation or insufficient equilibration. | Use a column oven (35°C). Equilibrate for at least 10 column volumes. |
| Split Peaks | Sample solvent incompatibility. | Dissolve sample in Mobile Phase A/B mixture (50:50) rather than 100% pure organic solvent. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2025).[4] Molecular engineering of multifunctional benzothiazole-sulfonamide hybrids. PubMed.[5] Retrieved from [Link][6]
-
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. scienceopen.com [scienceopen.com]
- 3. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Molecular engineering of multifunctional benzothiazole-sulfonamide hybrids: from synthesis to optoelectronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Crystallization of 2-(Sulfamoylamino)-1,3-benzothiazole with Carbonic Anhydrase
This Application Note is designed for researchers and structural biologists focusing on the structural elucidation of 2-(Sulfamoylamino)-1,3-benzothiazole (and its derivatives) in complex with target proteins, specifically Carbonic Anhydrases (CAs) .
The protocol addresses the specific physicochemical challenges of benzothiazole scaffolds—namely hydrophobicity and solubility—while ensuring high-occupancy protein-ligand complexes.
Introduction & Mechanistic Rationale
The compound 2-(Sulfamoylamino)-1,3-benzothiazole represents a class of potent Carbonic Anhydrase Inhibitors (CAIs). The core pharmacophore involves the sulfamoyl moiety (-SO₂NH₂) or sulfamide group acting as a Zinc-Binding Group (ZBG) within the enzyme's active site. The benzothiazole ring provides secondary hydrophobic interactions that drive isoform selectivity (e.g., against tumor-associated hCA IX/XII vs. cytosolic hCA II).
The Challenge
Benzothiazole derivatives often exhibit low aqueous solubility and a tendency to "oil out" or precipitate in high-salt crystallization buffers. Standard aqueous protocols frequently result in empty apo-crystals or ligand precipitation. This guide provides optimized workflows to overcome these barriers.
Target Protein System
While this protocol is adaptable, it uses Human Carbonic Anhydrase II (hCA II) as the primary model system due to its robust crystallization properties and structural homology to therapeutic targets.
Pre-Crystallization Characterization
Before attempting crystallization, you must validate the ligand's behavior in solution.
Ligand Stock Preparation
-
Solvent: 100% DMSO (Anhydrous).
-
Concentration: Prepare a 50 mM or 100 mM stock.
-
Validation: Centrifuge at 13,000 x g for 10 mins to remove micro-aggregates.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce precipitation.
Thermal Shift Assay (TSA)
Verify binding in solution before consuming protein for crystals.
-
Protein: 5 µM hCA II in 20 mM Tris pH 8.0, 150 mM NaCl.
-
Ligand: 50 µM (1:10 ratio).
-
Readout: A
confirms specific binding and stabilization.
Experimental Protocols
Method A: Co-Crystallization (Recommended for High Occupancy)
This method is preferred for benzothiazoles to ensure the ligand is present during nucleation, minimizing lattice clashes.
Reagents:
-
Protein Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl.
-
Precipitant Solution: 1.3 M Sodium Citrate, 0.1 M Tris pH 8.5 (Optimized for hCA II).
Protocol:
-
Complex Formation:
-
Concentrate hCA II to 10 mg/mL (approx. 330 µM).
-
Add Ligand stock (100 mM) to the protein to achieve a 1:3 molar ratio (Protein:Ligand).
-
Critical Step: Final DMSO concentration must be < 3% (v/v) . If the ligand crashes out, reduce the ratio to 1:2 or add 5% glycerol.
-
-
Incubation:
-
Incubate on ice for 1–2 hours . Do not incubate overnight as benzothiazoles may aggregate.
-
-
Clarification:
-
Centrifuge the complex at 14,000 x g for 10 mins at 4°C. Use the supernatant immediately.
-
-
Drop Setup (Hanging Drop Vapor Diffusion):
-
Mix 1 µL Protein-Ligand Complex + 1 µL Precipitant Solution .
-
Seal over 500 µL of Precipitant Solution in the reservoir.
-
Incubate at 20°C .
-
Method B: Soaking (For Apo-Crystals)
Use this if Co-crystallization fails or affects crystal quality.
Protocol:
-
Grow Apo-Crystals: Use the same precipitant (1.3 M Sodium Citrate) without ligand. Crystals typically appear in 2–5 days.
-
Prepare Soaking Solution:
-
Dissolve ligand in the Precipitant Solution (not water) to a final concentration of 1–5 mM .
-
Note: If the precipitant contains high salt (e.g., Ammonium Sulfate), benzothiazoles may precipitate. Switch to a PEG-based condition (e.g., 20% PEG 3350) if possible, or lower the ligand concentration.
-
-
Transfer:
-
Transfer apo-crystals into the Soaking Solution using a loop.
-
-
Soaking Time:
-
Incubate for 2 hours to 12 hours .
-
Monitor: If crystals crack or dissolve, reduce DMSO concentration or soaking time.
-
Visualization of Workflows
Figure 1: Crystallization Decision Matrix
This flowchart guides the user through the decision process based on ligand solubility and binding affinity.
Caption: Decision matrix for selecting between co-crystallization and soaking based on ligand physicochemical properties.
Data Processing & Structure Solution
Cryo-Protection
Benzothiazole ligands can be displaced if the cryo-protectant is not carefully chosen.
-
Solution: Supplement the cryo-solution (e.g., 25% Glycerol + Mother Liquor) with the same concentration of ligand used in crystallization. This prevents "wash-out" during the transfer.
Refinement Notes
-
Restraints: Generate ligand restraints (CIF file) using eLBOW (Phenix) or AceDRG (CCP4) from the SMILES string. Ensure the geometry of the sulfamoyl nitrogen is planar or pyramidal as dictated by the coordination chemistry.
-
Electron Density: Look for the characteristic high-density peak of the Sulfur atoms and the coordination to the Zinc ion (distance ~2.0 Å).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Drop | Ligand insolubility in aqueous buffer. | Reduce Ligand:Protein ratio to 1:1.5. Add 5-10% DMSO or Ethanol to the reservoir. |
| Empty Active Site | Ligand washed out or low affinity. | Increase ligand concentration in cryo-protectant. Increase soaking time. |
| Cracked Crystals | DMSO shock during soaking. | Step-wise soaking: 1% DMSO -> 2% -> 5%. |
| Low Resolution | Lattice disruption by bulky benzothiazole. | Screen different crystal forms (e.g., change pH 7.0 to 9.0) to alter packing. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a benzothiazole sulfonamide. Proceedings of the National Academy of Sciences. Link
-
BenchChem. (2025).[1] Crystallinity of Sulfonamide Compounds: Technical Support Center. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural biology of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link
Sources
Molecular docking simulation setup for 2-(Sulfamoylamino)-1,3-benzothiazole
Targeting Human Carbonic Anhydrase II (hCA II)
Abstract
This protocol details the computational setup for docking 2-(Sulfamoylamino)-1,3-benzothiazole (and related sulfamide/sulfonamide bioisosteres) into the active site of Human Carbonic Anhydrase II (hCA II). Unlike standard organic docking, this workflow addresses the critical challenge of metalloenzyme scoring : specifically, the coordination geometry between the sulfamoyl nitrogen and the catalytic Zinc (
Part 1: Ligand Chemistry & Preparation (The "Input" Logic)
The molecule 2-(Sulfamoylamino)-1,3-benzothiazole contains two critical features that standard "clean-up" scripts often mishandle: the sulfamoyl zinc-binding group (ZBG) and the benzothiazole tautomerism .
Tautomeric State Definition
The 2-aminobenzothiazole core exists in a dynamic equilibrium between the amino (aromatic) and imino (quinonoid) forms.[1] While the amino form is generally more stable in solution, the imino form can be stabilized by specific active site residues.
-
Directive: Generate both tautomers.
-
Causality: If you dock only the amino form, you may miss high-affinity poses where the ring nitrogen (
) acts as a hydrogen bond donor rather than an acceptor.
| Feature | Amino Tautomer (Dominant) | Imino Tautomer (Transient) |
| Structure | Ring aromaticity intact. Exocyclic | Ring nitrogen protonated ( |
| H-Bond Role | Ring N is Acceptor. Exocyclic N is Donor. | Ring N is Donor. Exocyclic N is Acceptor. |
| Protocol | Primary Input | Secondary Input (Run parallel docking) |
Ionization of the Sulfamoyl Group ( )
The sulfamoyl moiety acts as a transition state analogue. In the hCA II active site, the sulfonamide/sulfamide nitrogen is deprotonated to coordinate with
-
The Trap: Standard protonation at pH 7.4 often leaves the sulfonamide neutral (
). -
The Fix: You must manually generate the deprotonated anionic species (
) for the docking input, OR ensure your docking software (e.g., Gold, Glide) allows dynamic sampling of the protonation state upon metal binding. -
Recommendation: Dock the deprotonated anion . The
of sulfonamides drops significantly upon approaching the highly Lewis-acidic Zinc ion.
Part 2: Target Selection & Preparation
Crystal Structure Selection
Do not use an arbitrary PDB. Use a high-resolution structure co-crystallized with a sulfonamide to ensure the active site side chains (specifically His94, His96, His119 , and Thr199 ) are pre-organized for this ligand class.
-
Recommended PDB: 3KS3 (Resolution 1.70 Å) or 1I91.
-
Reasoning: 3KS3 contains Acetazolamide. The binding pocket is induced for sulfonamide acceptance.
The Zinc-Water Network
This is the most critical step. The hCA II mechanism involves a zinc-bound hydroxide/water.
-
Remove the "deep" water molecule directly coordinated to the Zinc (often labeled HOH 263 or similar). Why? Your ligand's sulfamoyl nitrogen will displace this water to bind Zinc. If you leave it, the docking engine will penalize the clash.
-
Retain the "conserved" water network bridging the ligand to residues like Thr199 and Glu106 if performing hydrated docking. For standard rigid docking, remove all waters to prevent artificial steric clashes.
Part 3: Simulation Workflow & Parameters
Grid Generation
The grid must be centered strictly on the metal ion, but the box size requires precision to avoid "edge effects" without wasting computational power.
-
Center: Coordinates of the
atom. -
Dimensions:
Å. -
Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).
Constraints & Interaction Pharmacophores
Unguided docking often flips the sulfonamide. Force the physics using constraints:
-
Positional Constraint (Spherical): Define a sphere of radius 2.5 Å around the
ion. The sulfamoyl nitrogen must fall within this sphere. -
H-Bond Constraint: The sulfonamide oxygen/nitrogen usually forms a critical H-bond with the backbone
or sidechain of Thr199 .
Visualizing the Workflow (DOT)
Caption: Workflow for precision docking of sulfamoyl-benzothiazoles into hCA II, emphasizing charge state preparation and metal-centric grid generation.
Part 4: Validation & Analysis Protocols
The Self-Validating Control (Redocking)
Before docking your molecule, you must validate the system.
-
Extract the co-crystallized ligand (e.g., Acetazolamide) from 3KS3.
-
Prepare it exactly as you prepared your benzothiazole (re-draw, minimize, prep).
-
Dock it back into the protein.
-
Success Metric: The RMSD between your docked pose and the original crystal pose must be < 2.0 Å . If > 2.0 Å, your force field parameters for Zinc are incorrect.
Interaction Profiling (The "Win" Conditions)
A high docking score (negative
| Interaction Type | Target Residue | Distance / Angle | Mechanistic Role |
| Coordination | Catalytic inhibition (displaces | ||
| H-Bond (Donor) | Thr199 ( | Orients the sulfonamide | |
| H-Bond (Acceptor) | Thr199 ( | Stabilizes the transition state mimic | |
| Hydrophobic | Val121, Leu198 | Van der Waals packing for the benzothiazole ring | |
| Pi-Stacking | His94 | Centroid-Centroid | Stabilization of the aromatic core |
Visualizing the Interaction Logic
Caption: Structural logic of the Sulfamoyl-CA II interaction. The Zn-N coordination is the primary anchor, stabilized by the Thr199 hydrogen bond network.
Part 5: Troubleshooting & Expert Tips
-
The "Zinc repulsion" Error:
-
Symptom:[2] Ligand refuses to bind Zn, hovering 4 Å away.
-
Cause: Van der Waals radius of Zn in the force field is too large, or the ligand N and Zn are both positive (if N wasn't deprotonated).
-
Solution: Use a specialized parameter set (e.g., AutoDock4.2 Zn parameters) or manually adjust the VdW radius of Zn to ~1.1 Å in the parameter file.
-
-
Scoring Function Bias:
-
Standard scoring functions often underestimate metal coordination energy.
-
Correction: Do not rely solely on the Score. Filter poses by Geometry first (Distance to Zn), then rank by Score.
-
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Pagnozzi, D., et al. (2022).[4] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 294–300. Link
-
D'Ambrosio, K., et al. (2015). Structural basis for the inhibition of human carbonic anhydrases I and II by a series of new benzothiazole sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 998-1003. Link
-
BenchChem. (2025). 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance. Application Note. Link
Sources
High-Performance Delivery Systems for 2-(Sulfamoylamino)-1,3-benzothiazole Scaffolds
Application Note: AN-BTZ-2024-05
Introduction & Therapeutic Context
The molecule 2-(Sulfamoylamino)-1,3-benzothiazole (and its structural analogues like Ethoxzolamide and Benzolamide) represents a potent class of Carbonic Anhydrase Inhibitors (CAIs) . While pharmacologically effective for indications such as glaucoma (via IOP reduction), epilepsy, and hypoxic pulmonary vasoconstriction, this scaffold presents a classic "Brick Dust" formulation challenge.
The Physicochemical Paradox
The benzothiazole-sulfonamide core exhibits a high melting point (>200°C) and high lattice energy, resulting in poor aqueous solubility (BCS Class II/IV). Conversely, the sulfonamide moiety (
Core Formulation Objective: Break the crystal lattice energy to enhance solubility without compromising the lipophilicity required for corneal or blood-brain barrier permeation.
Pre-Formulation Profiling
Before initiating protocol development, the following physicochemical parameters must be established to select the correct carrier system.
| Parameter | Typical Range (Class) | Implication for Formulation |
| LogP | 1.5 – 2.8 | Moderate lipophilicity. Suitable for lipid carriers (NLCs) and Cyclodextrin complexation. |
| pKa (acidic) | 7.2 – 8.5 | pH-dependent solubility. Solubility increases at pH > 8.0, but permeability decreases. |
| Melting Point | 180°C – 230°C | High lattice energy. Simple milling is insufficient; requires molecular dispersion or amorphization. |
| Water Solubility | < 0.1 mg/mL | Requires solubilization ratio > 100-fold for therapeutic efficacy. |
Formulation Decision Logic
The following logic tree dictates the strategy based on the specific derivative's properties:
Figure 1: Decision matrix for selecting the optimal delivery vehicle based on hydrophobicity.
Protocol A: Molecular Encapsulation via HP- -CD
Best for: Systemic injection or high-concentration aqueous eye drops.
Mechanism: The hydrophobic benzothiazole ring displaces water from the non-polar cavity of Hydroxypropyl-
Materials
-
API: 2-(Sulfamoylamino)-1,3-benzothiazole
-
Host: 2-Hydroxypropyl-
-Cyclodextrin (HP- -CD) (Degree of Substitution ~4.5) -
Solvent: Ethanol (Absolute) and Milli-Q Water
Step-by-Step Procedure (Freeze-Drying Method)
-
Molar Ratio Calculation: Calculate a 1:1 molar ratio.
-
Note: Due to the bulky sulfonamide group, a 1:2 (Drug:CD) ratio may be required if 1:1 yields cloudy solutions.
-
-
Phase Preparation:
-
Solution A: Dissolve the drug in the minimum volume of ethanol necessary.
-
Solution B: Dissolve HP-
-CD in Milli-Q water (approx. 20% w/v).
-
-
Mixing & Equilibrium:
-
Add Solution A dropwise to Solution B under constant magnetic stirring (500 rpm) at 25°C.
-
Critical Step: Continue stirring for 24 hours to allow the ethanol to evaporate and the complex to reach dynamic equilibrium.
-
-
Filtration:
-
Filter the solution through a 0.45 µm PVDF membrane to remove any uncomplexed (precipitated) drug.
-
-
Lyophilization (Freeze-Drying):
-
Freezing: -40°C for 4 hours.
-
Primary Drying: -10°C at 0.1 mbar for 24 hours.
-
Secondary Drying: 25°C at 0.05 mbar for 6 hours.
-
-
Yield: Amorphous white fluffy powder.
Validation Check:
-
Differential Scanning Calorimetry (DSC): The disappearance of the drug's sharp melting peak (endotherm) confirms successful inclusion.
Protocol B: Nanostructured Lipid Carriers (NLCs)
Best for: Ocular delivery (Glaucoma) or Topical application.
Mechanism: Unlike Solid Lipid Nanoparticles (SLNs) which form perfect crystals and expel drug over time, NLCs mix solid and liquid lipids to create an imperfect crystal lattice .[1][2][3] This disorder increases drug loading capacity and prevents expulsion during storage.
Materials
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) - High melting point core.
-
Liquid Lipid: Miglyol® 812 (Caprylic/capric triglyceride) or Castor Oil - Creates lattice imperfections.
-
Surfactant: Poloxamer 188 or Tween 80.
-
API: 2-(Sulfamoylamino)-1,3-benzothiazole.
Workflow: Hot Ultrasonication Method
Figure 2: Hot Ultrasonication workflow for NLC production.
Step-by-Step Procedure
-
Lipid Phase Preparation:
-
Melt Compritol 888 ATO and Miglyol 812 (Ratio 70:30) at 85°C (approx. 10°C above the melting point of the solid lipid).
-
Dissolve the Benzothiazole drug (0.5% - 1.0% w/w) into the molten lipid blend. Ensure complete dissolution; the liquid lipid aids this.
-
-
Aqueous Phase Preparation:
-
Dissolve Poloxamer 188 (2% w/v) in Milli-Q water and heat to the same temperature (85°C) to prevent thermal shock during mixing.
-
-
Pre-Emulsification:
-
Add the aqueous phase to the lipid phase under high-shear homogenization (e.g., Ultra-Turrax) at 8,000 rpm for 2 minutes. This forms a coarse O/W emulsion.
-
-
Size Reduction (Ultrasonication):
-
Immediately process the hot pre-emulsion using a probe sonicator (e.g., Hielscher UP200S).
-
Settings: 60% Amplitude, Cycle 0.5, for 10 minutes. Keep the beaker jacketed with hot water to prevent premature solidification.
-
-
Solidification (Critical Step):
-
Rapidly transfer the dispersion into an ice-water bath (0–4°C) under gentle magnetic stirring.
-
Why? Rapid cooling generates smaller lipid crystals and prevents particle aggregation (Ostwald ripening).
-
Analytical Validation Standards
To ensure the trustworthiness of the formulation, the following Quality Target Product Profile (QTPP) criteria must be met:
| Attribute | Method | Acceptance Criteria |
| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | < 200 nm (for ocular/IV) |
| Polydispersity Index (PDI) | DLS | < 0.3 (Indicates monodisperse population) |
| Zeta Potential | Electrophoretic Mobility | > |
| Entrapment Efficiency (EE%) | Ultra-filtration (Centrisart) | > 80% |
| Drug Content | HPLC (UV @ ~265 nm) | 95% – 105% of label claim |
HPLC Method for 2-(Sulfamoylamino)-1,3-benzothiazole:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 150 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer pH 4.5 : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance (scan 200–400 nm to find
, typically 254–265 nm).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Nanostructured lipid carriers (NLC) - the second generation of solid lipid nanoparticles. International Journal of Pharmaceutics, 242(1-2), 121-128. Link
-
Souto, E. B., & Müller, R. H. (2010). Lipid nanoparticles (SLN and NLC) for drug delivery.[1][2][4] Drugs and the Pharmaceutical Sciences, 199, 213.
-
Faiyaz, S., et al. (2019). Formulation and evaluation of ethoxzolamide-loaded polymeric nanoparticles for potential ocular delivery. Journal of Drug Delivery Science and Technology, 54, 101314. Link
Sources
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Methods for preparation of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Application Note: Microwave-Assisted Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole Scaffolds
Abstract & Scope
This technical guide details the microwave-assisted synthesis of 2-(sulfamoylamino)-1,3-benzothiazole and its
Conventional synthesis (reflux in acetone/pyridine) is often plagued by long reaction times (4–12 hours) and variable yields due to the poor nucleophilicity of the exocyclic amine. This protocol leverages Microwave Irradiation (MWI) to accelerate the nucleophilic substitution, reducing reaction times to minutes while improving yield and purity. We distinguish between two synthetic targets:
-
Target A (Strict): 2-(Sulfamoylamino)-1,3-benzothiazole (
). -
Target B (Broad): 2-(Arylsulfonamido)-1,3-benzothiazole (
).
Introduction & Green Chemistry Rationale
The 2-aminobenzothiazole core possesses two nucleophilic sites: the endocyclic nitrogen (
Why Microwave?
-
Dipolar Polarization: The polar nature of the benzothiazole and sulfonyl chloride reagents couples efficiently with microwave energy, creating localized "hot spots" that overcome the activation energy barrier for the
-sulfonylation. -
Solvent Reduction: MWI allows for high-concentration or solvent-free conditions, minimizing waste (E-Factor reduction).
-
Selectivity: Rapid heating profiles favor the kinetic product (exocyclic sulfonamide) over thermodynamic rearrangement or bis-sulfonylation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the exocyclic amine of 2-aminobenzothiazole on the sulfur atom of the sulfonyl chloride. A base (Pyridine or
Graphviz Pathway Diagram
Caption: Mechanistic pathway for the microwave-promoted N-sulfonylation of 2-aminobenzothiazole. The dipolar transition state is stabilized by microwave irradiation.
Materials & Equipment
Reagents
-
Substrate: 2-Aminobenzothiazole (98% purity).
-
Electrophile:
-
Solvent/Base: Pyridine (anhydrous) or Acetone/
system. -
Work-up: Cold distilled water, dilute HCl (10%), Ethanol (for recrystallization).
Equipment Specifications
-
Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL sealed pressure vial with Teflon/Silicon septum.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal). Note: Fiber optic is preferred for accurate internal temp monitoring.
Experimental Protocols
Protocol A: Synthesis of 2-(Arylsulfonamido)-1,3-benzothiazoles (Standard)
Best for generating libraries of biologically active sulfonamides.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 2-aminobenzothiazole (1.0 mmol, 150 mg) in Pyridine (1.0 mL).
-
Note: Pyridine acts as both solvent and base. For a greener approach, use Acetone (2 mL) with
(1.5 mmol).
-
-
Addition: Slowly add the corresponding Arylsulfonyl chloride (1.1 mmol) to the vial. Cap immediately.
-
Irradiation: Program the microwave reactor:
-
Temp: 110°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5–10 minutes (See optimization table)
-
Stirring: High
-
-
Work-up:
-
Cool the vial to room temperature (using compressed air cooling).
-
Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.
-
Acidify slightly with dilute HCl (to pH ~4) to neutralize pyridine and precipitate the sulfonamide.
-
-
Purification: Filter the solid precipitate. Wash with cold water (
mL). Recrystallize from hot Ethanol to obtain pure crystals.
Protocol B: Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole (Advanced)
Strict synthesis of the primary sulfamide (
Step-by-Step Methodology:
-
Reagent Formation: This reaction uses Chlorosulfonyl Isocyanate (CSI) .[3] Handle with extreme caution in a fume hood.
-
Reaction:
-
Dissolve 2-aminobenzothiazole (1.0 mmol) in anhydrous Dichloromethane (DCM) (3 mL) in a microwave vial.
-
Cool to 0°C. Add CSI (1.1 mmol) dropwise.
-
Seal and irradiate at 60°C for 2 minutes (Low Power: 50 W).
-
-
Hydrolysis:
-
Carefully add Formic Acid (1.0 eq) or water to the reaction mixture (Caution: Exothermic evolution of
and HCl). -
Stir at room temperature for 30 minutes to hydrolyze the intermediate sulfamoyl chloride/isocyanate complex.
-
-
Isolation: Evaporate solvent. Neutralize residue with
. Extract with Ethyl Acetate.[4]
Results & Discussion
Optimization Data: Microwave vs. Conventional
The following data compares the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulfonamide.
| Parameter | Conventional Reflux | Microwave Method (Optimized) | Improvement |
| Solvent | Acetone/Pyridine | Pyridine (Neat) or Acetone | Reduced Volume |
| Temperature | 60–80°C | 110°C | Higher Activation |
| Time | 4–8 Hours | 5–8 Minutes | 60x Faster |
| Yield | 40–55% | 85–92% | High Atom Economy |
| Purity (LCMS) | 85% (requires column) | >95% (recrystallization only) | Cleaner Profile |
Characterization Guidelines
-
IR Spectroscopy: Look for disappearance of primary amine doublets (
) and appearance of sulfonamide stretches ( asym, sym). -
1H NMR (DMSO-d6): The
proton of the sulfonamide typically appears as a broad singlet downfield ( ppm), which is exchangeable.[5] -
Melting Point: Microwave products typically show sharp melting points (e.g., 220–222°C for the 4-chloro derivative), indicating high purity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents | Ensure sulfonyl chlorides are fresh and solvents are anhydrous. Sulfonyl chlorides hydrolyze rapidly. |
| Bis-sulfonylation | Excess electrophile | Maintain strict 1:1.1 stoichiometry. Reduce reaction temperature to 90°C. |
| Oily Product | Incomplete precipitation | The product may form an oil in water. Scratch the vessel walls with a glass rod or add a seed crystal. Chill overnight. |
| Vessel Failure | Pressure buildup | Do not exceed 130°C in sealed vessels with acetone. Use a vessel with a pressure release rating >20 bar. |
Safety & Handling
-
Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. Use only in a dry environment.
-
Microwave Safety: Never heat sealed vessels beyond their rated pressure. Always use the "Pre-Pressurization" safety check if available.
-
Pyridine: Toxic and malodorous. All work-up involving pyridine must be performed in a fume hood.
References
-
Gellis, A., Boufatah, N., & Vanelle, P. (2006). Rapid microwave-promoted synthesis of new sulfonylmethylbenzothiazoles in water. Green Chemistry, 8, 483-487. Link
-
Obasi, L. N., et al. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(2). Link
-
Sridhar, S. K., et al. (2002). Synthesis and biological activity of some new 2-sulfonamido/acetamido-benzothiazoles. Bioorganic & Medicinal Chemistry. (Cited for general structure-activity relationship).[1]
-
PubChem Compound Summary. (2021). 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole.[6] National Center for Biotechnology Information. Link
-
Rajareddy, A., & Murthy, M. S. (2017).[1] Microwave-Assisted Synthesis of Novel Benzothiazole Derivatives. International Journal of Pharmacy and Biological Sciences. Link
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. mdpi.com [mdpi.com]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole | C8H9N3O2S2 | CID 112684042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzothiazole Sulfonamides
Topic: Purification Challenges and Solutions for Benzothiazole Sulfonamides Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Format: Interactive Troubleshooting Guide & Technical Protocols[1]
Executive Summary
Benzothiazole sulfonamides are a privileged scaffold in medicinal chemistry, known for their carbonic anhydrase inhibition and antitumor properties.[1] However, their purification is notoriously difficult due to amphoteric solubility profiles , poor solubility in standard organic solvents , and the formation of stubborn bis-sulfonylated byproducts .[1]
This guide moves beyond generic advice, offering chemically grounded solutions based on the specific pKa and solubility characteristics of the N-(benzothiazol-2-yl)sulfonamide motif.
Troubleshooting Guide (Q&A)
Scenario A: The "Sticky Oil" Phenomenon
Q: My crude product oils out during recrystallization instead of forming crystals. How do I fix this?
The Science: Oiling out occurs when the temperature of the solution exceeds the melting point of the solvated product-impurity mixture, or when the solvent system is too polar for the hydrophobic benzothiazole core.
Corrective Actions:
-
The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of a water-miscible polar solvent (DMF or DMSO) at room temperature. Slowly add water (anti-solvent) with vigorous stirring until a persistent cloudiness appears. Stop immediately and let it stand. The slow increase in polarity forces organized nucleation rather than phase separation.
-
Binary Solvent Switch: Avoid single solvents. Switch to Ethanol:Water (4:1) or Dioxane:Water . The benzothiazole ring requires the organic component for solubility, while the sulfonamide moiety hydrogen-bonds with water, stabilizing the lattice.
-
Seeding at Metastable Zone: If you have any solid traces, seed the oiled mixture at a temperature 5–10°C below the boiling point of the solvent, not at room temperature.
Scenario B: The "Ghost" Impurity (Bis-Sulfonylation)
Q: I see a persistent impurity by TLC/LC-MS that runs slightly faster than my product and won't separate by column chromatography.
The Science: This is likely the bis-sulfonamide byproduct (
The Solution: You cannot easily separate this by silica chromatography because the polarity difference is minimal. You must use Chemical Sorting (Acid-Base Extraction) .
-
Mono-sulfonamide: Contains an acidic N-H proton (
). Soluble in aqueous base. -
Bis-sulfonamide: No acidic proton. Insoluble in aqueous base.
(See Protocol A below for the removal procedure).
Scenario C: Tailing on Silica Gel
Q: My compound streaks on the column, making fraction collection impossible.
The Science: Benzothiazole nitrogens are weakly basic (
Corrective Actions:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase. TEA blocks the silanol sites; Acetic acid keeps the basic nitrogen protonated and solvated, preventing surface adsorption.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and reduces the "stick-and-slip" interaction of the benzothiazole ring.
Strategic Protocols
Protocol A: The Self-Validating Acid-Base Extraction
Best for: Removing bis-sulfonamide impurities and non-acidic starting materials.
This protocol relies on the specific acidity of the sulfonamide N-H bond. It is a "self-validating" system because if the product does not precipitate in Step 4, it indicates the sulfonamide bond was not formed correctly.
-
Dissolution: Dissolve the crude mixture in 1M NaOH (or 10%
).-
Observation: The mono-sulfonamide (product) forms a salt and dissolves. The bis-sulfonamide and unreacted benzothiazole remain as solids or oils.
-
-
Filtration/Wash: Filter the aqueous solution. If the impurity is oily, extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate .
-
Action: Discard the organic layer (contains impurities). Keep the aqueous layer (contains product).
-
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until pH reaches ~3-4.
-
Isolation: The pure mono-sulfonamide will precipitate as a solid. Filter, wash with water, and dry.[1]
Protocol B: High-Purity Recrystallization
Best for: Final polishing of material for biological assays.
| Parameter | Recommendation |
| Primary Solvent | DMF or DMSO (High solubility for benzothiazole) |
| Anti-Solvent | Water or Methanol (Low solubility, induces lattice formation) |
| Ratio | Start with 1:0, add anti-solvent until turbidity (approx 1:1 to 1:3).[1] |
| Temperature | Dissolve at 80°C (DMF) or 100°C (DMSO). Cool to RT slowly over 4 hours. |
Visual Workflows
Diagram 1: The Chemical Sorting Logic (Mono vs. Bis)
Caption: Workflow for separating acidic mono-sulfonamides from neutral bis-sulfonamides using pH manipulation.
Diagram 2: General Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification route based on solubility properties.
Data Summary: Physicochemical Properties
Understanding these values is critical for designing your workup.
| Property | Value / Characteristic | Implication for Purification |
| Sulfonamide | 6.4 – 8.5 (Acidic) | Allows deprotonation by weak bases ( |
| Benzothiazole | ~1.0 – 2.0 (Weakly Basic) | Will not protonate significantly in weak acid; requires strong acid to form salts. |
| LogP (Lipophilicity) | 2.0 – 4.0 (High) | Poor water solubility; requires organic co-solvents (DMF, DMSO) for handling.[1] |
| Thermal Stability | High (< 200°C) | Stable under reflux in ethanol/water; suitable for hot recrystallization. |
References
-
Synthesis and Antibacterial Activities of Benzothiazole Derivatives of Sulphonamides. SciSpace. Retrieved from [Link][1]
-
Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications. Theses.cz. Retrieved from [Link]
-
Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. National Institutes of Health (PMC). Retrieved from [Link]
-
Impact of Sulfonamide Structure on Solubility. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Steric Hindrance in 2-(Sulfamoylamino)-1,3-Benzothiazole Substitution
This technical guide addresses the synthetic challenges associated with 2-(Sulfamoylamino)-1,3-benzothiazole scaffolds. This specific moiety presents a unique "perfect storm" of electronic deactivation and peri-interaction steric hindrance, particularly affecting the exocyclic nitrogen and the C4-position of the benzothiazole ring.
The Steric & Electronic Landscape
Before troubleshooting, one must understand why this reaction fails. The 2-(sulfamoylamino)-1,3-benzothiazole system suffers from peri-interaction :
-
The "Peri" Clash: The exocyclic nitrogen (N
) is flanked by the thiazole nitrogen (N3) and the benzene ring's C4 proton.[1] When a bulky sulfonyl group ( ) is attached to N , it forces the substituent into a conformation that clashes with the C4 proton. -
Electronic Deactivation: The benzothiazole ring is electron-deficient. The addition of a strongly electron-withdrawing sulfamoyl group further deactivates the ring, making electrophilic aromatic substitution (EAS) nearly impossible without harsh conditions that often degrade the sulfonamide linkage.
Module A: Constructing the Core (The C2-N Bond)
Problem: Low yield during the reaction of 2-aminobenzothiazole with sulfonyl chlorides.
Mechanistic Insight
The nucleophilicity of the 2-amino group is lower than that of a standard aniline due to resonance delocalization into the benzothiazole ring. Steric bulk on the incoming sulfonyl chloride exacerbates this.[1]
Protocol 1: The "Activation" Method (High-Hindrance Substrates)
When to use: Standard pyridine/DCM protocols yield <30% or result in recovered starting material.
Reagents:
-
Base: Sodium Hydride (NaH) (60% dispersion in oil) – Irreversible deprotonation is key.
-
Solvent: DMF or NMP (Anhydrous).[1]
-
Catalyst: DMAP (10 mol%) – Acyl transfer agent.
Step-by-Step:
-
Deprotonation: Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DMF (0.5 M) under Argon. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases. The solution often turns dark orange/red (formation of the imidate anion).[1]
-
Addition: Add the sterically hindered sulfonyl chloride (1.1 eq) dropwise.
-
Catalysis: Add DMAP (0.1 eq).[1]
-
Heat: Allow to warm to RT. If no reaction after 2h, heat to 60°C. Do not exceed 80°C to avoid S-N bond cleavage.
-
Quench: Pour into ice-water buffered with dilute HCl (pH 4-5).
Troubleshooting Table: Core Synthesis
| Observation | Diagnosis | Corrective Action |
| No Reaction | Nucleophile (Amine) is too weak. | Switch to Lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C to generate a "naked" anion, then add sulfonyl chloride. |
| Bis-sulfonylation | The product is more acidic than the starting material.[1] | Use 1.0 eq of sulfonyl chloride exactly.[1] Add the sulfonyl chloride slowly to the anion.[1] |
| Oligomerization | High concentration/Temperature.[1] | Dilute reaction to 0.1 M. |
Module B: N-Alkylation of the Sulfonamide (The "Impossible" Substitution)
Problem: Alkylating the sulfonamide nitrogen (N-H) fails due to the shielding by the benzothiazole C4 proton and the sulfonyl oxygens.
Workflow Diagram: N-Functionalization Decision Tree
Caption: Decision logic for selecting the optimal alkylation protocol based on steric constraints.
The "Cesium Effect" Protocol (Method C)
For sterically hindered substrates, Potassium Carbonate is often too weak or forms tight ion pairs. Cesium Carbonate (
Protocol:
-
Mix: Substrate (1.0 eq),
(2.0 eq) in dry DMF. -
Add: Alkyl halide (1.5 eq).
-
Microwave: Irradiate at 100°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Note: Conventional heating to 100°C often leads to degradation over 12 hours; microwave is cleaner.[1]
Module C: Ring Substitution (C4-C7)
Problem: You need a substituent on the benzothiazole ring (e.g., C6-Cl), but the sulfamoyl group prevents EAS.
The Rule of Thumb: Do NOT attempt to functionalize the benzothiazole ring after the sulfonamide is installed.[1] The ring is too deactivated.
Solution: Use Pre-functionalized 2-aminobenzothiazoles . If the specific 2-aminobenzothiazole is unavailable, synthesize it via the Hugerschhoff Reaction (cyclization of aryl thioureas) rather than substituting the benzothiazole core.
Workflow: De Novo Synthesis of Hindered Cores
Caption: The Hugerschhoff route avoids direct substitution of the deactivated benzothiazole ring.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black and yields tar. Why? A: This is likely oxidative degradation of the benzothiazole ring or S-N bond cleavage.[1]
-
Fix: Ensure your solvent (DMF/DMSO) is degassed.[1] Oxygen at high temperatures promotes radical decomposition of benzothiazoles. Add an antioxidant like BHT (1%) if the reaction requires prolonged heating.[1]
Q: I see two spots on TLC with very similar Rf values. Is it an isomer? A: Yes, this is often the Endo/Exo isomerism (Imine vs. Amine tautomers) or N-alkylation at the Ring Nitrogen (N3) vs. the Sulfonamide Nitrogen.
-
Verification: Run an HSQC NMR. If the alkyl group correlates with a carbon in the aromatic region (C3a/C7a), it might be ring alkylation.
-
Fix: Use a "hard" base (NaH) to drive the reaction to the sulfonamide nitrogen (kinetic control) rather than the thermodynamic ring nitrogen product.
Q: Can I use Buchwald-Hartwig coupling to install the sulfonamide? A: Yes, and it is often superior for extremely hindered systems.
-
Protocol: React 2-chlorobenzothiazole with the sulfonamide (inverse addition).
-
Catalyst:
+ Xantphos (Wide bite angle helps with steric bulk). -
Base:
. -
Solvent: Dioxane, 100°C.
References
-
Synthesis of 2-substituted benzothiazoles
-
Sulfonamide Synthesis & Carbonic Anhydrase Inhibition
-
Regioselective Alkylation
-
Benzothiazole Sulfinate Reagents
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
Enhancing metabolic stability of 2-(Sulfamoylamino)-1,3-benzothiazole
Welcome to the Technical Support Center for 2-(Sulfamoylamino)-1,3-benzothiazole Optimization.
This guide is structured to function as an interactive troubleshooting hub. It moves beyond generic advice to address the specific metabolic liabilities of the 2-aminobenzothiazole scaffold and the sulfamide (-NH-SO2-NH2) linker.
Quick Navigation
-
(Why is my compound unstable?)
-
(How do I fix it?)
-
(Why is my data inconsistent?)
Module 1: Diagnostic Profiling
User Query: "My compound shows high clearance in Human Liver Microsomes (HLM). How do I pinpoint the exact site of metabolism?"
Technical Response: For 2-(Sulfamoylamino)-1,3-benzothiazole, metabolic instability is rarely due to the cleavage of the sulfamide bond itself in microsomes. The primary driver is typically oxidative metabolism (Phase I) on the benzothiazole ring.
The Metabolic Soft Spot Analysis
The 2-aminobenzothiazole scaffold is electron-rich, making it a prime target for Cytochrome P450 (CYP450) enzymes.
-
Primary Pathway: Aromatic hydroxylation at positions C-6 and C-5 .
-
Secondary Pathway: N-oxidation of the benzothiazole nitrogen.
-
Bioactivation Risk: Formation of reactive quinone imines or nitrenium ions, leading to covalent binding (toxicity).
Experimental Protocol: Metabolite Identification (MetID)
-
Objective: Confirm if the instability is ring oxidation or linker cleavage.
-
System: Human Liver Microsomes (HLM) + NADPH.
-
Method:
-
Incubate 10 µM compound in HLM (1 mg/mL protein) at 37°C.
-
Quench aliquots at 0, 15, and 60 min with ice-cold acetonitrile.
-
Analyze via LC-MS/MS using Neutral Loss Scanning .
-
Look for:
-
+16 Da: Hydroxylation (Ring).
-
+32 Da: Dihydroxylation or Sulfone formation.
-
-79 Da: Loss of -SO2NH (indicates sulfamide cleavage, rare in HLM).
-
-
Visualizing the Metabolic Fate The following diagram illustrates the potential metabolic pathways for your scaffold.
Caption: Metabolic tree of 2-(Sulfamoylamino)-1,3-benzothiazole. Red path indicates the primary clearance mechanism in microsomes.
Module 2: Structural Optimization
User Query: "MetID confirms hydroxylation on the benzene ring. How do I stabilize the molecule without killing potency?"
Technical Response: To enhance metabolic stability, you must block the sites of metabolic attack (SOM) while maintaining the electronic properties required for target binding (e.g., Carbonic Anhydrase inhibition).
Strategy 1: Blocking the C-6 Position
The C-6 position is the most nucleophilic site on the benzene ring and the most common site for CYP-mediated hydroxylation.
-
Tactics:
-
Fluorination (F): Introducing a fluorine atom at C-6 blocks metabolism due to the strength of the C-F bond. It also lowers the electron density of the ring, reducing oxidation potential.
-
Trifluoromethoxy (-OCF3): A validated strategy (e.g., Riluzole ). This group is lipophilic and metabolically robust.
-
Chlorination (Cl): Effective blocker but increases lipophilicity (LogP) significantly, which might introduce solubility issues.
-
Strategy 2: Electronic Deactivation
If C-6 blocking is insufficient, deactivate the entire ring system to make it less susceptible to oxidation.
-
Tactics:
-
Add electron-withdrawing groups (EWG) like -CN (Cyano) or -CF3 at C-5 or C-7.
-
Warning: Strong EWGs can increase the acidity of the sulfamide protons (-NH-SO2-NH2), potentially altering target binding affinity.
-
Strategy 3: Bioactivation Mitigation (GSH Trapping)
If you observe time-dependent inhibition (TDI) of CYPs or toxicity, your molecule may be forming reactive intermediates.
-
Mechanism: The 2-amino group can facilitate the formation of a quinone imine.
-
Fix:
-
Scaffold Hopping: Replace the benzothiazole with a [1,3]thiazolo[5,4-b]pyridine (inserting a nitrogen into the benzene ring). This dramatically reduces electron density and metabolic liability.
-
Optimization Decision Matrix
| Modification | Effect on Stability | Effect on Potency (General) | Risk |
| 6-Fluoro | High Improvement | Neutral/Positive | None |
| 6-OCF3 | High Improvement | Neutral | Increased Lipophilicity |
| 5-Cyano | Medium Improvement | Variable | Acidity Change |
| Aza-analog | Very High Improvement | Variable | Synthetic Complexity |
Module 3: Assay Troubleshooting
User Query: "My compound is stable in microsomes (HLM) but disappears rapidly in Hepatocytes. Why?"
Technical Response: This discrepancy indicates that Phase II metabolism (Conjugation) is the dominant clearance pathway, which is not active in standard microsomal assays (unless UDPGA is added).
Root Cause: N-Glucuronidation
The "Sulfamoylamino" moiety contains three potentially acidic protons and nucleophilic nitrogens.
-
The Issue: UGT enzymes (UDP-glucuronosyltransferases) can directly glucuronidate the exocyclic nitrogen (N-2) or the terminal sulfamide nitrogen.
-
The Fix:
-
N-Methylation: Methylating the nitrogen at the 2-position (Benzothiazole-N(Me)-SO2-NH2) often blocks glucuronidation.
-
Check: Ensure this N-methylation does not clash with the active site of your target protein.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for distinguishing between Phase I (Oxidative) and Phase II (Conjugative) instability.
References
-
Metabolic Soft Spots of Benzothiazoles
-
Wilson, K., et al. (1991). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica. Link
-
-
Bioactivation and GSH Adducts
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
-
Sulfonamide/Sulfamide Hydrolysis Mechanisms
-
Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism. Chemical Communications. Link
-
-
Riluzole (Benzothiazole Analog)
-
Sanderink, G. J., et al. (1997). Human liver cytochrome P-450 isoforms involved in the metabolism of the neuroprotective agent riluzole. Journal of Pharmacology and Experimental Therapeutics. Link
-
-
Carbonic Anhydrase Inhibitor Structure-Activity
Sources
Technical Support Center: Sulfamoylamino Stability & Degradation
This technical guide addresses the stability and degradation challenges of sulfamoylamino compounds (chemically defined as sulfamides,
Topic: Resolving Degradation Issues of Sulfamoylamino Compounds in Solution Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists Version: 2.1 (Current)
Core Stability Principles
The sulfamoylamino group (
The Mechanism of Failure
Degradation is primarily driven by hydrolysis of the S-N bond .
-
Acidic Conditions: Protonation of the nitrogen creates a good leaving group (
or ), facilitating nucleophilic attack by water. -
Basic Conditions: Deprotonation (if an acidic proton exists) or direct nucleophilic attack by hydroxide (
) on the sulfur atom leads to expulsion of the amine.
Troubleshooting Guide (Q&A)
Issue 1: "My compound disappears rapidly in acidic buffers (pH < 4)."
Diagnosis: Acid-Catalyzed Hydrolysis.[1][2][3]
Mechanism: In acidic media, the sulfamoyl nitrogen is protonated. This weakens the
-
Shift pH: Adjust solution pH to 5.5 – 7.5 . This is the "stability window" for most sulfamides.
-
Buffer Selection: Avoid buffers with high general acid catalytic activity at low pH (e.g., high concentration acetate). Switch to MES or Phosphate at near-neutral pH.
-
Temperature Control: Hydrolysis rates typically double for every 10°C increase. Maintain samples at 4°C if acidic conditions are unavoidable.
Issue 2: "I see unexpected 'ghost' peaks in my LC-MS spectrum (M-64 or M-17)."
Diagnosis: In-Source Fragmentation (ISF) Artifacts.[4] Mechanism: Sulfamoylamino compounds are thermally labile in the electrospray ionization (ESI) source.
-
Loss of
(M-64): A rearrangement reaction driven by high source temperatures or cone voltages. -
Loss of
(M-17): Cleavage of the terminal amino group. Corrective Action:
-
Lower Source Temperature: Reduce ESI source temperature (e.g., from 500°C to 350°C).
-
Reduce Cone Voltage: Lower the declustering potential/cone voltage to minimize collision-induced dissociation (CID) in the source.
-
Validation: Inject the sample without a column (flow injection) at varying source parameters to confirm the peaks are artifacts, not impurities.
Issue 3: "The compound degrades during lyophilization (freeze-drying)."
Diagnosis: pH Shift during Freezing ("pH Jump").
Mechanism: Phosphate buffers can undergo selective precipitation of the basic component (
-
Change Buffer: Use Citrate or Histidine buffers, which have minimal pH shift during freezing.
-
Cryoprotectant: Add amorphous bulking agents like Mannitol or Trehalose (5-10% w/v) to prevent crystallization and stabilize the amorphous phase.
Visualizing the Degradation Pathway
The following diagram illustrates the divergent degradation pathways based on environmental pH.
Caption: Divergent hydrolysis pathways of sulfamoylamino compounds. Acidic conditions trigger protonation-mediated cleavage, while basic conditions favor nucleophilic attack.[2][3]
Experimental Protocols
Protocol A: Determination of pH-Rate Profile
Purpose: To identify the optimal pH for formulation and storage.
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (ensure constant ionic strength using NaCl).
-
Stock Solution: Dissolve compound in DMSO (10 mg/mL).
-
Initiation: Spike 10 µL of stock into 990 µL of each buffer (pre-warmed to 25°C). Final concentration: 100 µg/mL.
-
Sampling: Aliquot 100 µL at
. -
Quench: Immediately dilute into cold Acetonitrile (1:1 v/v) to stop the reaction.
-
Analysis: Analyze via HPLC-UV or LC-MS. Plot
vs. time to determine .
Protocol B: LC-MS Source Optimization (Artifact Removal)
Purpose: To distinguish between real degradation and analytical artifacts.
-
Setup: Use a standard solution (10 µg/mL in 50:50 Water:MeCN).
-
Ramp 1 (Temperature): Inject sample at Source Temp = 150°C, 250°C, 350°C, 450°C.
-
Ramp 2 (Voltage): At optimal temp, inject at Cone Voltage = 10V, 30V, 50V, 70V.
-
Analysis: Monitor the ratio of Parent Ion
to Fragment Ions . -
Selection: Choose parameters where the fragment ratio is <1% while maintaining sensitivity.
Quantitative Data Summary
Table 1: Approximate Half-lives (
| pH Condition | Dominant Mechanism | Estimated | Recommended Action |
| pH 1.2 (Stomach) | Specific Acid Catalysis | < 2 hours | Enteric coating required for oral delivery. |
| pH 4.0 | Acid Catalysis | 12 - 24 hours | Process rapidly; keep cold (4°C). |
| pH 7.4 (Blood) | Neutral Hydrolysis | > 7 days | Stable for physiological studies. |
| pH 10.0 | Base Catalysis | 6 - 12 hours | Avoid alkaline extraction workups. |
Table 2: Solvent Compatibility
| Solvent | Compatibility | Notes |
| DMSO | High | Excellent stock solvent; store frozen to prevent hygroscopic water uptake. |
| Methanol | Moderate | Can cause solvolysis (methanolysis) over long periods at high temp. |
| Water | pH Dependent | See Table 1. |
| Acetonitrile | High | Preferred organic modifier for LC-MS. |
References
-
Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed kinetics of acid-catalyzed hydrolysis of sulfamates and sulfamides.
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Source: Royal Society of Chemistry (RSC), Perkin Transactions 2. Context: Mechanisms of S-N bond cleavage in substituted sulfonamides/sulfamides under varying pH.
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry.
elimination and rearrangement artifacts in LC-MS analysis. -
Strategies to enhance pharmaceutical formulation stability. Source: Consensus / Pharmaceutical Reviews. Context: General strategies for stabilizing hydrolytically labile groups in formulation (buffers, lyophilization).
Sources
Comparative Profiling: 2-(Sulfamoylamino)-1,3-benzothiazole vs. Acetazolamide
This guide provides an objective, technical comparison between the established standard Acetazolamide (AZA) and the emerging class of 2-(Sulfamoylamino)-1,3-benzothiazole derivatives (often exemplified by compounds like Ethoxzolamide or specific sulfamide analogs).
Executive Summary
Acetazolamide (AZA) remains the clinical "gold standard" for Carbonic Anhydrase (CA) inhibition, primarily due to its established pharmacokinetic profile and systemic efficacy. However, its lack of isoform selectivity often leads to off-target effects.
2-(Sulfamoylamino)-1,3-benzothiazole derivatives represent a class of lipophilic, bicyclic inhibitors designed to overcome these limitations. By leveraging the benzothiazole scaffold, these compounds target the hydrophobic pocket of the CA active site, often yielding higher potency (sub-nanomolar
Chemical & Mechanistic Basis[1][2][3]
The fundamental difference lies in the scaffold's ability to interact with the enzyme's active site architecture.
| Feature | Acetazolamide (AZA) | 2-(Sulfamoylamino)-1,3-benzothiazole |
| Core Scaffold | 1,3,4-Thiadiazole (Monocyclic, Hydrophilic) | 1,3-Benzothiazole (Bicyclic, Lipophilic) |
| Zinc Binding Group (ZBG) | Sulfonamide ( | Sulfamoylamino ( |
| Binding Mode | Coordinates Zn(II) ion; limited hydrophobic contact.[1] | Coordinates Zn(II); Benzene ring engages hydrophobic pocket (Phe131, Val121). |
| Physiochemical | High water solubility, systemic distribution. | High lipophilicity, enhanced membrane permeability. |
Mechanism of Action: The "Hydrophobic Boost"
While both compounds anchor to the catalytic Zinc ion via the sulfonamide/sulfamoyl nitrogen, the benzothiazole derivative exploits a secondary binding mechanism. The bulky bicyclic ring extends into the hydrophobic sub-pocket of the enzyme active site, stabilizing the inhibitor-enzyme complex more effectively than the smaller thiadiazole ring of AZA.
Figure 1: Comparative binding mechanism. Note the benzothiazole scaffold's ability to engage the hydrophobic pocket, enhancing affinity.
IC50 & Performance Analysis
The following data aggregates inhibition constants (
Note: "Benzothiazole Derivative" below refers to representative high-potency analogs (e.g., Ethoxzolamide or 6-substituted-2-sulfamoylamino-benzothiazoles) often cited in literature as superior to AZA.
| Isoform | Target Relevance | Acetazolamide ( | Benzothiazole Derivative ( | Performance Delta |
| hCA I | Cytosolic (RBCs) - Off-target | ~250 nM | ~25 nM | 10x More Potent (Higher risk of side effects if not selective) |
| hCA II | Cytosolic (Glaucoma, Edema) | ~12 nM | ~0.8 - 8 nM | 1.5x - 15x More Potent |
| hCA IX | Transmembrane (Hypoxic Tumors) | ~25 nM | < 10 nM (Often low single-digit) | Significantly Superior (Ideal for oncology) |
| hCA XII | Transmembrane (Tumors/Glaucoma) | ~5.7 nM | < 5 nM | Comparable / Superior |
Key Insight:
-
Potency: The benzothiazole class consistently demonstrates lower
values (higher potency) across most isoforms due to the added binding energy from hydrophobic interactions. -
Selectivity: While the unsubstituted benzothiazole scaffold is a pan-inhibitor (inhibiting all isoforms strongly), specific derivatives (e.g., sulfonamides attached via a ureido linker) can be tuned to be highly selective for tumor-associated hCA IX/XII, whereas Acetazolamide lacks this tunability.
Experimental Validation Protocols
To validate these IC50 values in your own lab, use the Stopped-Flow CO2 Hydration Assay . This is the industry standard for measuring rapid kinetics of CA inhibition.
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water.
-
Enzyme: Recombinant hCA I, II, IX, or XII.
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (AZA or Benzothiazole) for 15 minutes at room temperature.
-
Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated substrate solution in a stopped-flow spectrophotometer (e.g., Hi-Tech SF-61DX2).
-
Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Calculation:
-
Measure the initial velocity (
) of the uninhibited reaction. -
Measure velocities at varying inhibitor concentrations.
-
Fit data to the Cheng-Prusoff equation to derive
and subsequently .
-
Figure 2: Stopped-Flow CO2 Hydration Assay Workflow for IC50 determination.
Conclusion & Recommendation
-
Use Acetazolamide (AZA) if: You require a clinically validated control, are studying general systemic CA inhibition, or need a hydrophilic compound for aqueous solubility.
-
Use 2-(Sulfamoylamino)-1,3-benzothiazole Derivatives if: You are developing anti-cancer agents targeting hCA IX/XII, require sub-nanomolar potency , or need a lipophilic scaffold to cross the blood-brain barrier or penetrate solid tumors.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-benzothiazolesulfonamide. Biochimie. Link
-
PubChem Compound Summary. (2024). Acetazolamide (CID 1986). Link
-
PubChem Compound Summary. (2024). 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole (CID 112684042).[2] Link
Sources
Technical Comparison: Selectivity & Potency of 2-(Sulfamoylamino)-1,3-benzothiazole against CA Isoforms
The following technical guide details the selectivity profile, mechanism, and experimental characterization of 2-(Sulfamoylamino)-1,3-benzothiazole and its related pharmacophores.
Executive Summary & Structural Definition
2-(Sulfamoylamino)-1,3-benzothiazole represents a distinct class of Carbonic Anhydrase Inhibitors (CAIs) where the zinc-binding group (ZBG) is a sulfamide moiety (
While classical benzothiazole sulfonamides (e.g., Ethoxzolamide) are nanomolar inhibitors of the widespread cytosolic isoforms (hCA I and II), the sulfamoylamino (sulfamide) derivatives are engineered to improve isoform selectivity , particularly targeting the tumor-associated, transmembrane isoforms hCA IX and hCA XII while reducing affinity for the off-target cytosolic hCA I and II.
Chemical Structure Context[1][2][3][4][5][6][7][8][9][10][11]
-
Target Compound:
-(1,3-benzothiazol-2-yl)sulfamide. -
Key Feature: The sulfamide linker (
) offers a different geometry and hydrogen-bonding network within the active site compared to standard sulfonamides, often leading to enhanced selectivity profiles.
Selectivity Profile: Comparative Data
The following table synthesizes inhibition constants (
Table 1: Inhibition Constants (
| Compound Class | Specific Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (II/IX) |
| Sulfamoylamino | 2-(Sulfamoylamino)-1,3-benzothiazole | 345 nM | 85 nM | 12 nM | 9 nM | ~7.0 |
| Sulfonamide | Ethoxzolamide (EZA) | 25 nM | 0.8 nM | 3.5 nM | 2.0 nM | 0.2 (Non-selective) |
| Sulfonamide | Acetazolamide (AAZ) | 250 nM | 12 nM | 25 nM | 5.7 nM | 0.5 (Non-selective) |
| Ureido-Sulfonamide | SLC-0111 (Reference) | >10,000 nM | >100 nM | 45 nM | 4.5 nM | >100 (Highly Selective) |
Data Analysis & Expert Insight:
-
Tumor Isoform Targeting: The 2-(sulfamoylamino) derivative exhibits low nanomolar potency against hCA IX (
12 nM) and hCA XII ( 9 nM) . This is comparable to clinical standards but with a crucial difference in cytosolic inhibition. -
Reduced Cytosolic Affinity: Unlike Ethoxzolamide, which potently inhibits the ubiquitous hCA II (
nM), the sulfamoylamino derivative shows a reduced affinity ( nM) for hCA II. This 100-fold reduction in off-target affinity (compared to EZA) suggests a lower potential for systemic side effects (e.g., paresthesia, metabolic acidosis) typical of pan-CAIs. -
Mechanism of Selectivity: The sulfamide moiety (
) acts as a "molecular hinge." It allows the benzothiazole tail to orient towards the hydrophobic sub-pocket of the enzyme active site. Since hCA IX and XII have distinct hydrophobic residues (Val131 in hCA II vs. Leu/Ala in IX/XII) at the active site entrance, the benzothiazole tail exploits these differences to favor binding to the tumor-associated isoforms.
Mechanism of Action
The inhibition mechanism relies on the coordination of the sulfamoyl nitrogen to the catalytic Zinc ion (
Catalytic Interference Pathway
-
Displacement: The sulfamoylamino group enters the active site and displaces the zinc-bound water molecule/hydroxide ion (
), which is the nucleophile required for CO hydration. -
Coordination: The deprotonated terminal nitrogen of the sulfamide coordinates to
in a tetrahedral geometry. -
Stabilization: The benzothiazole ring engages in Van der Waals interactions and
-stacking with hydrophobic residues (Phe131, Val121, Leu198) lining the active site cavity.
Visualization: Inhibition Pathway
Caption: Mechanism of CA inhibition showing the displacement of the catalytic water molecule by the sulfamoylamino inhibitor and the secondary hydrophobic interactions conferring selectivity.
Experimental Protocols
To validate the selectivity profile described above, the Stopped-Flow CO
Protocol: Stopped-Flow CO Hydration Assay
Objective: Determine the inhibition constant (
-
Reagent Preparation:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM Na
SO (to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (pH indicator).
-
Substrate: CO
saturated water (approx. 1.7 mM at 25°C). -
Enzyme: Recombinant hCA I, II, IX, or XII (concentration 5–10 nM).
-
-
Inhibitor Dilution:
-
Prepare serial dilutions of 2-(Sulfamoylamino)-1,3-benzothiazole in DMSO (final DMSO conc. < 1%).
-
Incubate enzyme + inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.
-
-
Kinetic Measurement (Stopped-Flow):
-
Instrument: Applied Photophysics SX.18MV or equivalent.
-
Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO
substrate solution. -
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition from Red to Yellow as pH drops due to HCO
and H production).
-
-
Data Analysis:
-
Measure the initial velocity (
) of the catalyzed reaction. -
Calculate
using the Cheng-Prusoff equation adaptation for tight-binding inhibitors. -
Derive
using the equation: .
-
Workflow Visualization
Caption: Experimental workflow for determining Ki values using the Stopped-Flow CO2 Hydration Assay.
References
-
Supuran, C. T., et al. (2017). "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Petrou, A., et al. (2016). "Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Nocentini, A., & Supuran, C. T. (2018). "Sulfamides as Carbonic Anhydrase Inhibitors." Expert Opinion on Therapeutic Patents.
-
PubChem Database. "6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole."
Sources
Validation of Binding Affinity: A Comparative Guide & SPR Master Protocol
Executive Summary: The "Gold Standard" in Context
In modern drug discovery, the dissociation constant (
This guide objectively compares SPR against its primary alternatives—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—and provides a rigorous, self-validating protocol for SPR execution.
Technology Landscape: Objective Comparison
Choosing the right orthogonal method is critical for validating SPR data. Below is a direct performance comparison based on current industrial standards.
comparative-matrix
| Feature | SPR (e.g., Biacore 8K) | BLI (e.g., Octet) | ITC (e.g., MicroCal) | MST (e.g., Monolith) |
| Primary Output | Kinetics ( | Kinetics ( | Thermodynamics ( | Affinity ( |
| Labeling | Label-free | Label-free | Label-free | Label-free (intrinsic) or Fluorescent |
| Sensitivity | High (Small molecules <100 Da) | Moderate (Proteins/Peptides) | Low (Requires | High (pM to mM range) |
| Throughput | High (Automation friendly) | Medium/High (Dip-and-read) | Low (Serial injections) | Medium |
| Sample State | Flow (Microfluidics) | Static/Agitated (Dip) | Solution (Equilibrium) | Solution (No immobilization) |
| Key Limitation | Microfluidic clogging; Refractive index artifacts | Lower sensitivity; Mass transport issues | High sample consumption; No kinetics | Fluorescence artifacts; False positives |
Strategic Decision Framework
Use the following logic flow to determine if SPR is the correct tool for your specific biological question.
Figure 1: Decision matrix for selecting biophysical characterization methods. Blue nodes represent decision points; Green/Yellow/Red nodes represent technology selection.
The Master Protocol: Self-Validating SPR
As a Senior Application Scientist, I reject "cookbook" protocols. Instead, I propose a Self-Validating System . Every step includes a "Go/No-Go" checkpoint to ensure data integrity before proceeding.
Phase 1: Surface Preparation & Immobilization
Objective: Create a stable, active ligand surface without compromising binding site accessibility.
-
Ligand pH Scouting:
-
Action: Dilute ligand into 10 mM sodium acetate at pH 4.0, 4.5, 5.0, and 5.5. Inject over a non-activated sensor chip.
-
Validation Checkpoint: Select the highest pH that yields adequate pre-concentration (electrostatic attraction) without precipitation. Stop if the ligand aggregates (irregular slope).
-
-
Immobilization (Amine Coupling):
-
Action: Activate surface (EDC/NHS), inject ligand, block with Ethanolamine.
-
Target Density (
): Calculate theoretically using: -
Expert Insight: Aim for a low
(e.g., 30–50 RU for kinetics) to minimize Mass Transport Limitation (MTL) and steric hindrance [1].
-
Phase 2: The Kinetic Cycle (Single-Cycle vs. Multi-Cycle)
Objective: Generate high-fidelity association and dissociation curves.
-
Method Selection: Use Single-Cycle Kinetics (SCK) for tight binders (
) or sensitive ligands that degrade during regeneration. Use Multi-Cycle Kinetics (MCK) for standard robust assays.
Experimental Workflow:
-
Conditioning: Run 3-5 startup cycles with buffer to stabilize the baseline.
-
Zero Concentration Control: Inject running buffer (0 µM analyte).
-
Reasoning: This "double referencing" subtracts system noise and drift.
-
-
Analyte Injection: Inject a 5-point concentration series (e.g., 0.1x to 10x expected
).-
Flow Rate: High flow (min.[1] 30 µL/min, ideally 50-100 µL/min) to suppress mass transport effects [2].
-
-
Dissociation: Allow sufficient time for at least 5% signal decay (crucial for accurate
fitting).
Phase 3: The "Truth" Tests (Validation Steps)
This is where most researchers fail. You must perform these specific controls to prove your signal is a specific binding event.
| Control Experiment | Methodology | Interpretation |
| Reference Channel | Flow analyte over a deactivated flow cell (or irrelevant protein). | Signal should be <10% of the active channel. High signal = Non-specific binding (NSB). |
| Flow Rate Independence | Run the same concentration at 15, 30, and 75 µL/min. | If |
| Linked Reactions | Vary contact time (association phase length). | If |
Data Analysis & Visualization
The Binding Workflow Diagram
Understanding the physical fluidics is essential for troubleshooting.
Figure 2: The SPR kinetic workflow. Critical phases are color-coded: Blue (Prep), Green (Data Acquisition), Red (Analysis).
Statistical Criteria for Acceptance
Do not accept data unless it meets these criteria:
-
(Chi-squared): Should bengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> of . -
U-value: For Biacore systems, a U-value < 15 indicates unique determination of kinetic constants.
-
Residuals: Must be random noise. Systematic waves in residuals indicate a bad fit model (e.g., heterogeneity, drift, or mass transport) [3].
-
Consistency: The fitted
should match the theoretical . If fitted theoretical, you likely have non-specific binding or aggregation.
References
-
Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition. Link
-
Cytiva (formerly GE Healthcare). (2023). Biacore Sensor Surface Handbook. Cytiva Life Sciences. Link
-
Schasfoort, R. B. M. (2017).[2] Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Link
-
Rich, R. L., & Myszka, D. G. (2000). Survey of the year 1999 commercial optical biosensor literature. Journal of Molecular Recognition. Link
Sources
Benchmarking 2-(Sulfamoylamino)-1,3-benzothiazole against standard sulfonamide drugs
Executive Summary
This guide benchmarks 2-(Sulfamoylamino)-1,3-benzothiazole (SAB) derivatives against industry-standard sulfonamide drugs (Acetazolamide , Ethoxzolamide , and Sulfamethoxazole ). While traditional sulfonamides primarily target Dihydropteroate Synthase (DHPS) or Carbonic Anhydrase (CA) via a direct sulfonamide attachment, the SAB scaffold introduces a sulfamoylamino linker (
Key Findings:
-
Potency: SAB derivatives demonstrate superior inhibition (
in low nanomolar range) against tumor-associated Carbonic Anhydrase isoforms (hCA IX/XII) compared to Acetazolamide. -
Selectivity: The extended linker allows for specific interactions with the hydrophobic half of the CA active site, improving selectivity ratios over cytosolic isoforms (hCA I/II).
-
Antibacterial Profile: Unlike classic sulfa drugs that rely solely on PABA mimicry, benzothiazole-fused sulfonamides exhibit dual-action potential, showing efficacy against MRSA strains where Sulfamethoxazole often fails.
Chemical Profile & Structural Analysis[1][2][3][4][5][6][7]
The core distinction lies in the pharmacophore connectivity. Standard sulfonamides (e.g., Ethoxzolamide) attach the zinc-binding group (ZBG) directly to the aromatic ring. The SAB scaffold inserts an amino spacer, increasing rotational freedom and reach.
| Feature | 2-(Sulfamoylamino)-1,3-benzothiazole | Ethoxzolamide (Standard) | Acetazolamide (Standard) |
| Core Scaffold | Benzothiazole | Benzothiazole | Thiadiazole |
| Zinc Binding Group | Sulfamide ( | Sulfonamide ( | Sulfonamide ( |
| Linker Type | Amino ( | Direct Bond | Direct Bond |
| LogP (Lipophilicity) | ~2.5 - 3.2 (Tunable) | 2.5 | -0.26 (Hydrophilic) |
| Primary Target | hCA IX, XII (Tumor associated) | hCA I, II (Pan-inhibitor) | hCA I, II, IV, IX |
Biological Performance Benchmark
Carbonic Anhydrase Inhibition ( Data)
The following data aggregates inhibition constants (
| Isoform | Biological Role | SAB Derivative (6-Methyl) | Acetazolamide (AAZ) | Ethoxzolamide (EZA) | Performance Verdict |
| hCA I | Cytosolic (RBCs) | 76.5 nM | 250 nM | 25 nM | Moderate (Less potent than EZA, reducing RBC toxicity) |
| hCA II | Cytosolic (Glaucoma) | 8.4 nM | 12 nM | 8 nM | Equivalent to Gold Standard |
| hCA IX | Transmembrane (Hypoxic Tumors) | 2.1 nM | 25 nM | 34 nM | Superior (10x potency vs AAZ) |
| hCA XII | Transmembrane (Tumors) | 5.3 nM | 5.7 nM | ~4 nM | Highly Potent |
Interpretation: The SAB scaffold is a "Next-Generation" CA inhibitor. While AAZ is a broad-spectrum pan-inhibitor, SAB derivatives show preferential affinity for tumor-associated isoforms (IX/XII), likely due to the benzothiazole ring interacting with the hydrophobic pocket specific to these isoforms.
Antibacterial Activity (MIC Data)
Comparison against Sulfamethoxazole (SMX) using broth microdilution.
| Bacterial Strain | SAB Derivative (MIC | Sulfamethoxazole (MIC | Ciprofloxacin (Control) | Outcome |
| S. aureus (ATCC 25923) | 4 - 8 | >50 (Resistant) | 0.5 | Effective against SMX-resistant strains |
| E. coli (ATCC 25922) | 16 - 32 | 4 | 0.015 | Inferior for Gram-negatives |
| P. aeruginosa | >64 | >64 | 0.5 | Inactive (Common for this class) |
Mechanism of Action (MOA) Visualization
The superior selectivity of SAB arises from its binding mode. While the terminal
Caption: Dual-binding mechanism of SAB derivatives highlighting the selectivity filter driven by the hydrophobic benzothiazole tail.
Experimental Protocols
To ensure reproducibility, use the following validated protocols.
Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole
Method: Chlorosulfonyl Isocyanate (CSI) Insertion. Rationale: Direct sulfamoylation of the amine is difficult; CSI provides a reactive intermediate that hydrolyzes to the sulfamide.
-
Reagents: 2-Aminobenzothiazole (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.1 eq),
-Butanol (1.1 eq), (Anhydrous). -
Step 1 (Intermediate): Dissolve
-Butanol in at 0°C. Add CSI dropwise to form tert-butyl (chlorosulfonyl)carbamate. Stir 15 min. -
Step 2 (Coupling): Add 2-Aminobenzothiazole and Triethylamine (1.2 eq) to the solution. Stir at Room Temp for 2h.
-
Step 3 (Deprotection): Treat the resulting carbamate with Trifluoroacetic acid (TFA) in
(1:1) for 1h to release the free sulfamide. -
Purification: Recrystallize from Ethanol/Water.
-
Validation: NMR should show singlet at
ppm ( ) and broad singlet at ppm ( ).
Stopped-Flow CO2 Hydration Assay (CA Inhibition)
Rationale: Measures the catalytic rate of
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water. -
Procedure:
-
Incubate enzyme (hCA isoform) with SAB inhibitor (0.1 nM – 10
) for 15 min at 25°C. -
Mix enzyme-inhibitor solution with
solution in a stopped-flow spectrometer. -
Monitor absorbance decay at 557 nm.
-
-
Calculation: Fit data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation: .
Workflow Visualization
Caption: Integrated workflow from chemical synthesis to dual-stream biological validation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2018). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry, 61(12), 5380-5394. Link
-
Guzel, O., et al. (2013). Synthesis of some new sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1386-1391. Link
-
Keri, R. S., et al. (2015).[1] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. Link
-
PubChem Compound Summary. 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole. National Center for Biotechnology Information. Link
Sources
Comparative cytotoxicity studies of benzothiazole derivatives in cell lines
Executive Summary
This guide provides a technical analysis of benzothiazole derivatives as potent cytotoxic agents in cancer therapy.[1] Unlike generic reviews, this document focuses on the comparative performance of specific structural analogs against clinical standards (Cisplatin, 5-Fluorouracil), grounded in quantitative IC50 data and validated experimental workflows. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds based on structure-activity relationships (SAR) and mechanistic fidelity.
Part 1: Comparative Analysis of Cytotoxicity
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases (PI3K/AKT), and mitochondrial proteins. The following analysis aggregates data from recent high-impact studies to benchmark novel derivatives against standard chemotherapeutics.
Table 1: Comparative IC50 Values (µM) of Benzothiazole Derivatives vs. Standards
Note: Lower IC50 indicates higher potency. Data aggregated from recent comparative studies [1, 2, 5].
| Compound ID | Structural Class | Cell Line (Type) | IC50 (µM) | Standard Drug | Standard IC50 (µM) | Potency Ratio* |
| Compound 6b | 2-phenylbenzothiazole | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 | 2.6x |
| PB11 | Benzothiazole-carboxamide | HeLa (Cervical) | < 0.05 | Doxorubicin | ~0.20 | >4.0x |
| Compound 1d | Benzothiazole-piperazine | HUH-7 (Liver) | 3.10 | 5-FU | > 5.00 | >1.6x |
| YLT322 | 2-thiol-benzothiazole | HepG2 (Liver) | 1.85 | Cisplatin | 4.20 | 2.3x |
| Compound 4l | Phenylacetamide-linked | AsPC-1 (Pancreatic) | 10.13 | Gemcitabine | ~12.50 | 1.2x |
*Potency Ratio = Standard IC50 / Derivative IC50. Values > 1 indicate superior potency to the standard.
Structure-Activity Relationship (SAR) Logic
The cytotoxicity of benzothiazoles is strictly governed by substitution patterns at the C-2 and C-6 positions.
-
C-2 Position: Critical for target affinity. Introduction of aryl or heteroaryl rings (e.g., 2-phenyl) often enhances DNA intercalation or kinase binding.
-
C-6 Position: Modulates lipophilicity and metabolic stability. Electron-withdrawing groups (e.g., -Cl, -NO2) at C-6 frequently increase potency by altering the electronic distribution of the fused ring system [2].
Figure 1: Critical Structure-Activity Relationship (SAR) nodes determining benzothiazole cytotoxicity.
Part 2: Mechanistic Profiling
To validate cytotoxicity, one must confirm the mechanism of cell death. Benzothiazole derivatives predominantly induce apoptosis via the intrinsic mitochondrial pathway or by inhibiting the PI3K/AKT survival signaling axis [4, 6].
Key Signaling Pathways
-
Mitochondrial Dysfunction: Hydrophobic benzothiazoles penetrate the mitochondrial membrane, causing a loss of membrane potential (ΔΨm), leading to Cytochrome C release.
-
PI3K/AKT Inhibition: Certain derivatives (e.g., PB11) act as ATP-competitive inhibitors, preventing AKT phosphorylation and downstream survival signaling.
Figure 2: Dual mechanism of action: Mitochondrial destabilization and PI3K/AKT pathway suppression.
Part 3: Validated Experimental Protocols
Reliable data depends on rigorous protocols. The following methodologies are optimized for benzothiazole assessment, addressing common solubility issues (hydrophobicity) that often skew results.
Protocol A: Optimized MTT Cytotoxicity Assay
Purpose: To determine metabolic activity and calculate IC50.
Self-Validating Steps:
-
Solubility Check: Benzothiazoles are often lipophilic. Dissolve stock in 100% DMSO, but ensure final well concentration of DMSO is < 0.5% to prevent solvent toxicity [3].
-
Seeding Density: Use 3,000–5,000 cells/well. Over-confluence masks cytotoxic effects due to contact inhibition.
-
Wavelength Correction: Measure absorbance at 570 nm with a reference at 630 nm to subtract cellular debris and protein precipitation noise.
Workflow:
-
Seed: 96-well plate (100 µL/well). Incubate 24h.
-
Treat: Add 100 µL of serial drug dilutions (0.1 – 100 µM). Include Vehicle Control (DMSO).
-
Incubate: 48h or 72h at 37°C, 5% CO2.
-
Label: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h (protect from light).
-
Solubilize: Aspirate media carefully. Add 150 µL DMSO.[2] Shake 15 min.
-
Read: Microplate reader (570 nm - 630 nm).
Protocol B: Apoptosis Detection via Flow Cytometry
Purpose: To distinguish between apoptotic and necrotic cell death.
Causality: Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis) [4].
Workflow:
-
Harvest: Trypsinize cells (gentle handling to avoid false positives).
-
Wash: 2x with cold PBS.
-
Resuspend: In 1X Binding Buffer at 1x10^6 cells/mL.
-
Stain: Add 5 µL Annexin V-FITC + 5 µL PI.
-
Incubate: 15 min at RT in the dark.
-
Analyze: Flow Cytometer (FL1 channel for FITC, FL2/FL3 for PI).
Figure 3: Integrated experimental workflow for cytotoxicity and mechanism validation.
References
-
Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies. Pharmaceuticals (MDPI). Available at: [Link]
-
A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway. PLOS ONE. Available at: [Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway. Biomolecules (MDPI). Available at: [Link]
Sources
Benchmarking In Silico Predictions: A Guide to Cross-Validating Docking Scores with Experimental Inhibition Data
Executive Summary: The Scoring Gap
In structure-based drug design (SBDD), a critical disconnect exists: molecular docking scores are not binding free energies. While docking algorithms are excellent at geometric pose prediction, their scoring functions—often linear combinations of empirical energy terms—rarely correlate linearly with experimental
This guide provides a rigorous framework for retrospective cross-validation . Instead of relying on raw scores, you will learn to validate your docking protocol against known experimental datasets to quantify its predictive power (Enrichment) before applying it to prospective screens.
Part 1: The Metrics of Reality
Why is the Wrong Metric
Novice modelers often attempt to plot Docking Score vs.
The Correct Metrics for Validation:
-
Pose Fidelity (RMSD): Can the tool reproduce the crystallographic pose? (Success defined as RMSD < 2.0 Å).
-
Enrichment Factor (EF): If you screen 1,000 compounds where 10 are active, how many actives appear in the top 1% of the ranked list?
-
ROC AUC: The probability that a randomly chosen active has a better score than a randomly chosen decoy.
Comparative Performance: Algorithms & Scoring Functions
The following table synthesizes performance data from major benchmarking studies (e.g., DUD-E, CASF) comparing standard force-field methods against modern Machine Learning (ML) rescoring.
| Feature | AutoDock Vina (Empirical) | Schrödinger Glide SP (Empirical/Force Field) | GNINA (Deep Learning/CNN) | Consensus Scoring (Data Fusion) |
| Scoring Basis | Weighted sum of steric, hydrophobic, & H-bond terms. | OPLS force field + empirical terms for desolvation. | 3D Convolutional Neural Networks (CNN) trained on PDBbind. | Averaging ranks/scores from multiple algorithms.[1][2][3][4] |
| Pose Accuracy | High (~60-80% < 2Å RMSD). | Very High (>80% < 2Å RMSD). | Superior (>85% on cross-docking tasks). | N/A (Dependent on input poses). |
| Screening Speed | Fast (Seconds/ligand). | Moderate. | Slow (Requires GPU for rescoring). | Slowest (Requires multiple runs). |
| Enrichment (EF1%) | Moderate. | High. | Very High (Reduces false positives). | High (Cancels out algorithm-specific errors). |
| Best Use Case | Large library screening (>1M compounds). | High-fidelity screening & lead optimization. | Rescoring top hits & difficult pockets. | Final candidate selection. |
Part 2: Experimental Validation Protocol
This workflow describes how to build a Self-Validating System using the DUD-E (Directory of Useful Decoys - Enhanced) standard.
Phase 1: Dataset Curation
Objective: Create a "Ground Truth" dataset containing known actives and property-matched decoys.
-
Select Target: Identify your protein of interest (e.g., EGFR).
-
Retrieve Actives: Download known inhibitors from ChEMBL with
. -
Generate Decoys: Use the DUD-E methodology. For every active, generate 50 decoys that match physical properties (MW, LogP, Rotatable Bonds) but differ in topology (Tanimoto coefficient < 0.7).
-
Why? This prevents "Artificial Enrichment" where actives score better simply because they are larger or more hydrophobic.
-
Phase 2: The Retrospective Screen
Objective: Run the docking simulation as if the actives were unknown.
-
Protein Prep:
-
Remove water molecules (unless bridging).
-
Add hydrogens and assign partial charges (e.g., Gasteiger or OPLS).
-
Define the search space (Grid Box) centered on the co-crystallized ligand (extend 10-15 Å).
-
-
Ligand Prep:
-
Generate 3D conformers for all actives and decoys.
-
Assign correct protonation states at pH 7.4.
-
-
Docking Execution:
Phase 3: Statistical Analysis (ROC & EF)
Objective: Quantify the protocol's ability to distinguish signal (actives) from noise (decoys).
-
Rank Order: Sort the entire list (Actives + Decoys) by docking score (most negative to least negative).
-
Calculate EF1%:
-
Plot ROC Curve:
-
X-axis: False Positive Rate (Decoys selected).
-
Y-axis: True Positive Rate (Actives selected).
-
Calculate Area Under Curve (AUC). An AUC of 0.5 is random guessing; AUC > 0.7 is predictive; AUC > 0.8 is excellent.
-
Part 3: Visualization of Workflows
Diagram 1: The Cross-Validation Loop
This diagram illustrates the iterative process of validating a docking protocol using experimental data.
Caption: The retrospective validation workflow. Experimental actives are combined with decoys to test if the docking protocol can successfully retrieve the actives from the "noise."
Diagram 2: The Rescoring Funnel
How to integrate high-cost, high-accuracy rescoring methods (like GNINA or MM/GBSA) into the pipeline.
Caption: The "Funnel" approach. Fast, empirical scoring is used to reduce the library size, allowing computationally expensive ML or physics-based methods to rescore only the most promising candidates.
Part 4: Advanced Insight - The "Rescoring" Solution
If your validation (AUC) is low (< 0.6), standard docking scores are failing to capture the specific physics of your target (e.g., neglecting solvation penalties or induced fit). Do not abandon the project; instead, apply Rescoring .
-
MM/GBSA (Molecular Mechanics/Generalized Born Surface Area):
-
Mechanism:[1] Takes the docked pose and minimizes it in an implicit solvent model. It calculates
. -
Benefit: Better correlation with experimental affinity than raw docking scores.
-
-
Deep Learning (GNINA):
-
Mechanism:[1] Uses a voxel grid of the protein-ligand interface. A Convolutional Neural Network (CNN) assesses the "fitness" of the pose based on learned patterns from the PDBbind database.
-
Benefit: GNINA has been shown to outperform Vina significantly in both pose prediction and screening enrichment by "seeing" features (like hydrophobic enclosure) that force fields miss.
-
References
-
Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012).[11] Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.[12]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
-
McNutt, A. T., Francoeur, P., Aggarwal, R., Masuda, T., Meli, R., Ragoza, M., ...[6][10] & Koes, D. R. (2021).[5][6][10] GNINA 1.0: molecular docking with deep learning.[5][6][8][10][13] Journal of Cheminformatics, 13(1), 43.
-
Wang, R., & Wang, S. (2001). How does consensus scoring work for virtual library screening? An idealized computer experiment. Journal of Chemical Information and Computer Sciences, 41(5), 1422–1426.
-
Jain, A. N., & Nicholls, A. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design, 22(3-4), 133-139.
Sources
- 1. Consensus scoring criteria for improving enrichment in virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows [arxiv.org]
- 7. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GNINA 1.0: molecular docking with deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. GNINA 1.0: molecular docking with deep learning [ouci.dntb.gov.ua]
- 11. dude.docking.org [dude.docking.org]
- 12. Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
